Technical Documentation Center

4-(1-butyl-1H-pyrazol-4-yl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-butyl-1H-pyrazol-4-yl)piperidine
  • CAS: 2098007-91-9

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Mechanistic Utility of 4-(1-butyl-1H-pyrazol-4-yl)piperidine in Drug Discovery

Executive Summary As a Senior Application Scientist, I approach the evaluation of the piperidine-pyrazole scaffold not merely as a static chemical entity, but as a dynamic pharmacophore capable of precise spatial and ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the evaluation of the piperidine-pyrazole scaffold not merely as a static chemical entity, but as a dynamic pharmacophore capable of precise spatial and electrostatic interactions within complex protein microenvironments. 4-(1-butyl-1H-pyrazol-4-yl)piperidine represents a highly privileged building block in modern medicinal chemistry. By combining the basicity of a piperidine ring with the heteroaromatic hydrogen-bonding capacity of a pyrazole and the lipophilic anchor of a 1-butyl chain, this molecule serves as a critical intermediate for developing positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs) and highly selective kinase inhibitors [1].

This technical guide deconstructs the pharmacological properties of this scaffold, providing field-proven insights into its mechanistic utility, structure-activity relationship (SAR) dynamics, and the self-validating experimental protocols required to evaluate its derivatives.

Structural & Physicochemical Profiling

The pharmacological versatility of 4-(1-butyl-1H-pyrazol-4-yl)piperidine is dictated by its tripartite structure. Each moiety serves a distinct mechanistic purpose when engaging with a biological target:

  • The Piperidine Core: With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH. This cationic center acts as a primary electrostatic anchor, forming critical salt bridges with conserved acidic residues (e.g., aspartate) in GPCR orthosteric or allosteric binding pockets.

  • The Pyrazole Spacer: This heteroaromatic ring provides structural rigidity while acting as a hydrogen-bond acceptor. In kinase targets, pyrazoles are classic "hinge-binding" motifs that mimic the adenine ring of ATP.

  • The 1-Butyl Chain: The addition of a four-carbon aliphatic chain drastically alters the hydration shell of the molecule. It drives entropy-favorable hydrophobic interactions in deep lipophilic sub-pockets and optimizes the molecule's partition coefficient (LogP) for central nervous system (CNS) penetration.

Data Presentation: Physicochemical Parameters

The following table summarizes the quantitative physicochemical properties of the isolated scaffold, highlighting the causality behind its high ligand efficiency.

ParameterValuePharmacological Implication
Molecular Weight 207.32 g/mol Highly ligand-efficient; leaves an ample mass budget for further functionalization without violating Lipinski's Rule of 5.
LogP (Calculated) ~2.5 - 2.8Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) crossing.
Topological Polar Surface Area 30.2 ŲLow TPSA minimizes desolvation penalties, allowing the molecule to enter hydrophobic deep-pocket binding sites readily.
H-Bond Donors 1The piperidine NH acts as a critical anchor for conserved aspartate/glutamate residues in target proteins.
H-Bond Acceptors 2Pyrazole nitrogens facilitate hinge-binding in kinase ATP pockets or secondary interactions in GPCRs.

Pharmacological Target Space

GPCR Allosteric Modulation (e.g., M1 mAChR)

The piperidine-pyrazole motif is heavily utilized in the design of positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (mAChR), a primary target for cognitive deficits in Alzheimer's disease and schizophrenia. Research into 4-phenylpyridin-2-one derivatives has demonstrated that incorporating lipophilic pyrazole-piperidine variations yields compounds with exquisite M1 selectivity and robust positive cooperativity with acetylcholine [2]. The butyl chain occupies a transient hydrophobic allosteric vestibule, stabilizing the active conformation of the receptor without triggering orthosteric desensitization.

GPCR_Pathway Ligand 4-(1-butyl-1H-pyrazol-4-yl)piperidine Receptor M1 mAChR (Allosteric Site) Ligand->Receptor Allosteric Binding Gq Gq-Protein Coupling Receptor->Gq Conformational Shift PLC Phospholipase C Activation Gq->PLC Signal Transduction Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Generation

Diagram 1: Signal transduction pathway of M1 mAChR modulated by piperidine-pyrazole derivatives.

Serine/Threonine Kinase Inhibition

Beyond GPCRs, the scaffold is highly relevant for investigating signaling pathways related to immunological and proliferative diseases [1]. The pyrazole core acts as a bidentate hinge binder in the ATP pocket of kinases such as Akt and p70S6K. The 1-butyl group projects into the hydrophobic selectivity pocket (often the "back pocket" of the kinase), while the piperidine ring extends toward the solvent-exposed region, allowing for further synthetic elaboration to improve solubility.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of compounds derived from this scaffold must rely on self-validating experimental designs. Below are the field-standard methodologies, explaining the causality behind each step.

Protocol 1: Radioligand Dissociation Assay (GPCR Allosteric Validation)

Objective: To definitively prove that the derivative acts as an allosteric modulator rather than an orthosteric ligand. Causality & Self-Validation: We utilize [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist that binds exclusively to the orthosteric site. By measuring the dissociation kinetics of [³H]NMS, we isolate the allosteric effect. If the piperidine-pyrazole derivative decreases the dissociation rate of [³H]NMS, it mathematically validates positive allosteric modulation (PAM) activity, as an orthosteric competitor would only displace the radioligand, not slow its exit.

  • Membrane Preparation: Resuspend CHO cells expressing human M1 mAChR in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Equilibration: Incubate membranes with an EC₈₀ concentration of [³H]NMS for 60 minutes at 37°C to achieve steady-state orthosteric occupancy.

  • Modulator Addition: Initiate dissociation by adding a massive excess of unlabeled atropine (10 µM) simultaneously with varying concentrations of the 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivative.

  • Temporal Sampling: Rapidly filter aliquots through GF/B microplates at specific time intervals (0, 5, 10, 20, 30, 60 minutes) using a cell harvester.

  • Quantification: Wash filters with ice-cold buffer to arrest kinetics, add scintillation cocktail, and measure retained radioactivity. Calculate the dissociation rate constant ( koff​ ).

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: To quantify the IC₅₀ of the scaffold against target kinases (e.g., Akt1). Causality & Self-Validation: Traditional fluorescence assays are highly susceptible to compound auto-fluorescence, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50-microsecond temporal delay before signal acquisition. This allows short-lived background auto-fluorescence to decay completely. The resulting 665/615 nm emission ratio is strictly a function of the pyrazole-piperidine derivative disrupting the kinase-substrate interaction, creating an internally controlled, self-validating data point.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase/substrate mixture (e.g., Akt1 and biotinylated-crosstide).

  • Compound Addition: Add 50 nL of the compound in DMSO using acoustic liquid handling to ensure nanoliter precision without tip carryover.

  • Reaction Initiation: Add 5 µL of ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to competitive hinge-binders. Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with a 50 µs delay.

TR_FRET_Workflow Step1 1. Compound Serial Dilution (Acoustic Dispensing) Step2 2. Kinase & ATP Incubation (Target Engagement) Step1->Step2 15 min Step3 3. Fluorophore Addition (Eu-Cryptate & XL665) Step2->Step3 60 min at RT Step4 4. Time-Resolved Detection (Delay: 50µs, Read: 665/615nm) Step3->Step4 1h Equilibration Step5 5. IC50 Calculation (Self-Validating Regression) Step4->Step5 Data Export

Diagram 2: Self-validating TR-FRET experimental workflow for kinase inhibition screening.

Structure-Activity Relationship (SAR) Dynamics

The specific inclusion of the 1-butyl chain on the pyrazole ring, as opposed to shorter alkyl chains, represents a deliberate SAR optimization strategy.

When comparing 4-(1-butyl-1H-pyrazol-4-yl)piperidine to its shorter-chain analogs, such as 4-(1-ethyl-1H-pyrazol-4-yl)piperidine [3], the butyl variant demonstrates a significantly higher hydrophobic surface area. In the context of M1 mAChR PAMs, the binding pocket requires the ligand to span across a lipophilic extracellular vestibule. The ethyl derivative often lacks the necessary chain length to fully engage the hydrophobic residues (e.g., Tyr179, Trp400) at the distal end of the allosteric site, resulting in lower positive cooperativity (alpha factor). Conversely, the butyl chain acts as a flexible hydrophobic "hook," anchoring the pyrazole core and allowing the piperidine nitrogen to maintain its critical electrostatic interaction with the receptor's acidic residues.

References

  • Title: 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Structural Analog Data) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Chemical Architecture and Stability Profile of 4-(1-Butyl-1H-pyrazol-4-yl)piperidine: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, metabolically stable building blocks. 4-(1-butyl-1H-pyrazol-4-yl)piperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, metabolically stable building blocks. 4-(1-butyl-1H-pyrazol-4-yl)piperidine represents a highly strategic heterocyclic scaffold. By synergizing the basicity of a piperidine ring with the structural rigidity of a pyrazole core and the lipophilicity of an N-butyl chain, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, beta-secretase inhibitors, and G-protein coupled receptor (GPCR) modulators.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, degradation pathways, and synthetic utility, grounded in field-proven methodologies.

Chemical Architecture & Physicochemical Profiling

The utility of 4-(1-butyl-1H-pyrazol-4-yl)piperidine stems from the distinct causality of its three structural domains:

  • The Piperidine Ring: Piperidine is a ubiquitous moiety in drug discovery 1. As a secondary amine, it provides a highly reactive synthetic handle for amidation, reductive amination, or Buchwald-Hartwig cross-coupling. Physiologically, its basic nitrogen (pKa ~10.5) exists predominantly as a protonated cation at pH 7.4, allowing it to form critical salt bridges with aspartate or glutamate residues within target protein binding pockets.

  • The Pyrazole Core: Recognized as a "privileged scaffold" [[2]](), the 1,4-substituted pyrazole acts as a rigid, linear spacer. It is a bioisostere for aromatic rings and amides, offering two nitrogen atoms that function as potent hydrogen bond acceptors without introducing excessive steric bulk.

  • The N-Butyl Chain: The addition of a 4-carbon alkyl chain introduces a tunable lipophilic vector. This is essential for occupying deep, hydrophobic allosteric pockets, directly enhancing the compound's binding affinity and residence time.

Table 1: Calculated Physicochemical Properties

PropertyValueCausality / Implication in Drug Design
Molecular Formula C12H21N3Defines the atomic composition.
Molecular Weight 207.32 g/mol Highly efficient fragment (MW < 300), ideal for lead optimization.
LogP (Calculated) ~1.8 - 2.2Optimal lipophilicity for membrane permeability and CNS targeting.
Topological Polar Surface Area 30.2 ŲExcellent for blood-brain barrier (BBB) penetration (TPSA < 90 Ų).
Hydrogen Bond Donors 1 (Piperidine NH)Provides a reactive site for functionalization.
Hydrogen Bond Acceptors 2 (Pyrazole N)Facilitates target protein binding (e.g., kinase hinge regions).
Basic pKa ~10.5Ensures solubility and ionic interaction at physiological pH.

Stability Assessment & Degradation Pathways

Understanding the stability profile of this building block is critical to preventing yield loss during multi-step syntheses.

  • Thermodynamic & Photostability: The pyrazole ring exhibits exceptional aromatic stability. It resists thermal degradation and photo-oxidation under standard laboratory conditions, making it a robust core for high-temperature cross-coupling reactions 2.

  • Oxidative Vulnerability: The secondary amine of the piperidine is the primary site of oxidative vulnerability. Prolonged exposure to atmospheric oxygen, particularly in the presence of transition metal impurities (e.g., residual palladium from upstream synthesis), can catalyze N-oxidation, forming an undesirable N-oxide impurity.

  • Hydrolytic Stability: Lacking hydrolyzable functional groups like esters or amides, the base scaffold is highly resistant to aqueous hydrolysis across a broad pH range (pH 2 to 12).

  • Storage Protocol: To maintain >99% purity, the compound must be stored at 2–8°C in a desiccated environment. The headspace of the storage vessel should be purged with an inert gas (Argon or Nitrogen) to arrest any ambient N-oxidation pathways.

Synthetic Utility & Experimental Workflows

The most common application of 4-(1-butyl-1H-pyrazol-4-yl)piperidine is the functionalization of its piperidine nitrogen to generate complex active pharmaceutical ingredients (APIs). Below is a self-validating protocol for an amidation reaction.

Protocol: Amide Bond Formation via HATU Coupling

Causality of Reagents: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This is exceptionally efficient for sterically hindered secondary amines like piperidine. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the piperidine salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation ensures the active ester is fully formed before introducing the amine, drastically reducing the formation of unreactive side products.

  • Coupling: Add 4-(1-butyl-1H-pyrazol-4-yl)piperidine (1.1 eq) to the reaction mixture. Stir continuously at room temperature for 2 to 12 hours.

  • Self-Validation (In-Process Control): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the complete consumption of the starting piperidine mass (m/z 208.15 [M+H]+) and the dominant emergence of the desired product mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize residual base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution or brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Amidation_Workflow Step1 1. Activation Carboxylic Acid + HATU Step2 2. Coupling Add Pyrazole-Piperidine Step1->Step2 15 min, RT Step3 3. Quenching NH4Cl (aq) / EtOAc Step2->Step3 2-12 hrs, RT Step4 4. Purification Flash Chromatography Step3->Step4 Organic Layer Step5 5. Validation LC-MS & 1H-NMR Step4->Step5 >95% Purity

Fig 1: Step-by-step experimental workflow for the amidation of the piperidine nitrogen.

Mechanistic Signaling & Application Context

Compounds featuring the pyrazole-piperidine architecture are frequently utilized in the development of Central Nervous System (CNS) therapeutics. A prime example is the development of positive allosteric modulators (PAMs) and agonists for the M1 Muscarinic Acetylcholine Receptor (mAChR) 3.

In these applications, the piperidine ring often mimics the endogenous ligand (acetylcholine) by interacting with key aspartate residues, while the butyl-pyrazole extension reaches into adjacent lipophilic allosteric pockets. This selective binding stabilizes the active conformation of the M1 receptor, a Gq-coupled GPCR. Activation of the Gq protein initiates a downstream signaling cascade involving Phospholipase C (PLC), ultimately leading to the mobilization of intracellular calcium—a pathway heavily implicated in cognitive enhancement and Alzheimer's disease research.

GPCR_Signaling Ligand Allosteric Modulator (Piperidine Derivative) Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor Binds Allosteric Site Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 Cleavage PLC->PIP2 Hydrolyzes IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Fig 2: Downstream Gq-coupled signaling pathway activated by M1 mAChR allosteric modulators.

References

  • ACS Publications. "4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor.
  • Benchchem. "3-Bromo-1H-pyrazole | Building Block for R&D.
  • Scribd. "Piperidine: Structure and Pharmacological Uses.

Sources

Foundational

preliminary toxicity screening 4-(1-butyl-1H-pyrazol-4-yl)piperidine

An In-depth Technical Guide to the Preliminary Toxicity Screening of 4-(1-butyl-1H-pyrazol-4-yl)piperidine Authored by a Senior Application Scientist Foreword: A Proactive Approach to De-Risking Novel Chemical Entities I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preliminary Toxicity Screening of 4-(1-butyl-1H-pyrazol-4-yl)piperidine

Authored by a Senior Application Scientist

Foreword: A Proactive Approach to De-Risking Novel Chemical Entities

In the landscape of modern drug discovery, the imperative is to "fail early, fail fast."[1][2] The journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is fraught with attrition, with toxicity being a primary cause of failure.[3] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of 4-(1-butyl-1H-pyrazol-4-yl)piperidine , a representative NCE. Our objective is not merely to present a sequence of assays, but to articulate a logical, tiered screening cascade that begins with rapid, resource-sparing in silico methods and progresses to more complex in vitro and targeted in vivo studies. This strategy is designed to build a robust safety profile early in development, enabling data-driven decisions and conserving resources for the most viable candidates. As Senior Application Scientists, we emphasize the "why" behind each experimental choice, grounding our protocols in established regulatory guidelines and first-principle toxicology to ensure scientific integrity and trustworthiness.

Compound Profile and Initial Hazard Assessment

Before initiating any experimental work, a thorough analysis of the molecule's structure is critical for anticipating potential toxicological liabilities. The structure of 4-(1-butyl-1H-pyrazol-4-yl)piperidine consists of two key heterocyclic moieties: a substituted pyrazole and a piperidine ring.

  • Piperidine Moiety: Piperidine itself is a well-characterized compound with known toxicities, including acute oral, dermal, and inhalation toxicity, as well as being a skin and eye irritant.[4][5] While its presence in the NCE is modified, this structural alert warrants careful assessment of local irritancy and systemic toxicity.

  • N-butyl-pyrazole Moiety: Pyrazole derivatives are common in pharmaceuticals. The N-butyl group increases lipophilicity, which may enhance cell membrane permeability and volume of distribution, potentially influencing its metabolic profile and off-target interactions.

This initial structural assessment informs the selection of our screening assays, with a particular focus on systemic toxicity, metabolism-mediated toxicity, and potential for genotoxicity and organ-specific effects.

Tier 1: In Silico Toxicity Prediction

The most efficient first step in a preliminary screen is the use of computational, or in silico, toxicology models.[6][7][8] These methods use a compound's structure to predict its potential toxic effects based on vast databases of existing toxicological data.[7][9]

Causality: This approach is prioritized because it is rapid, cost-effective, and requires no synthesis of the test compound, allowing for the screening of large numbers of virtual compounds to flag potential issues before committing to laboratory work.[7][10]

Recommended In Silico Tools

A combination of expert rule-based and statistical-based (Quantitative Structure-Activity Relationship, QSAR) models provides the most comprehensive assessment.[6][10]

Tool CategoryExample SoftwareKey Endpoints Predicted
Expert Rule-Based Derek Nexus, LeadscopeGenotoxicity (Ames mutagenicity), Skin Sensitization, Carcinogenicity, Organ-specific toxicities.
Statistical (QSAR) OECD QSAR Toolbox, TOPKAT, VEGAAcute Oral Toxicity (LD50), Developmental Toxicity, hERG Inhibition, Aquatic Toxicity.

Protocol:

  • Obtain the simplified molecular-input line-entry system (SMILES) string for 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

  • Input the SMILES string into a panel of selected in silico tools (e.g., Derek Nexus and the OECD QSAR Toolbox).

  • Execute predictions for key toxicological endpoints, including but not limited to:

    • Bacterial mutagenicity (Ames test).

    • In vitro chromosomal aberrations.

    • Carcinogenicity.

    • hERG channel inhibition.

    • Hepatotoxicity.

    • Acute oral toxicity (rodent).

  • Analyze the output reports, paying close attention to any structural alerts that are flagged and the reliability score of each prediction. These alerts will guide the subsequent in vitro testing strategy.

Tier 2: The In Vitro Toxicology Screening Battery

Following the in silico assessment, a battery of in vitro assays is deployed to confirm or refute the computational predictions and to provide quantitative biological data. This battery is designed to assess the major toxicological hurdles in drug development.[11][12][13]

Foundational Cytotoxicity Assessment

Causality: Before investigating organ-specific toxicity, it is essential to determine the compound's basal cytotoxicity—its intrinsic ability to kill cells. This provides a concentration range for subsequent, more specific assays and identifies compounds that are broadly cytotoxic at low concentrations. We employ two mechanistically distinct assays to increase confidence in the results.[14][15]

  • Principle: This assay assesses cell membrane integrity. Viable cells incorporate the neutral red dye into their lysosomes.[15][16] A decrease in dye uptake indicates cell membrane damage or cell death.

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or HepG2) in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

    • Compound Exposure: Treat cells with a serial dilution of 4-(1-butyl-1H-pyrazol-4-yl)piperidine (e.g., from 0.1 µM to 100 µM) for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sodium Dodecyl Sulfate).

    • Dye Incubation: Wash cells and incubate with a medium containing neutral red for approximately 3 hours.

    • Extraction: Wash cells and add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the lysosomes.

    • Readout: Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

    • Analysis: Calculate the concentration that causes a 50% reduction in neutral red uptake (IC50) by plotting the percentage of viable cells against the log of the compound concentration.

  • Principle: This assay measures mitochondrial activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[15][17] A reduction in formazan formation indicates mitochondrial dysfunction or cell death.

  • Protocol:

    • Cell Seeding & Exposure: Perform steps 1 and 2 as described for the NRU assay.

    • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of the solubilized formazan at ~570 nm.

    • Analysis: Calculate the IC50 value as described for the NRU assay.

Organ-Specific Toxicity: Hepatotoxicity

Causality: Drug-induced liver injury (DILI) is a leading cause of drug failure in clinical trials and post-market withdrawal.[18][19] Therefore, early assessment of potential hepatotoxicity is crucial. While 2D cell cultures have been used, 3D spheroid models are increasingly favored as they more accurately mimic the microenvironment of the liver and show higher predictive power for DILI.[18][20][21]

  • Principle: Primary human hepatocytes cultured as 3D spheroids maintain their phenotype and metabolic functions for extended periods, allowing for the assessment of toxicity after repeated exposures.[18] Cell viability, typically measured via ATP content, serves as a robust endpoint for detecting hepatotoxicity.[21]

  • Protocol:

    • Spheroid Formation: Culture primary human hepatocytes (or a suitable co-culture model with non-parenchymal cells) in ultra-low attachment plates to allow for self-aggregation into spheroids over 3-5 days.

    • Compound Exposure: Treat the spheroids with 4-(1-butyl-1H-pyrazol-4-yl)piperidine at multiple concentrations (e.g., 1x, 5x, and 20x the projected therapeutic concentration) with repeated dosing every 48-72 hours for a period of 7-14 days.

    • Readout: At the end of the treatment period, lyse the cells in the spheroids and measure the intracellular ATP content using a luciferase-based luminescence assay (e.g., CellTiter-Glo®).

    • Analysis: Compare the ATP levels in treated spheroids to vehicle-treated controls. A statistically significant, dose-dependent decrease in ATP content is indicative of potential hepatotoxicity.[18]

Organ-Specific Toxicity: Cardiotoxicity (hERG Inhibition)

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism leading to acquired long QT syndrome, which can trigger fatal cardiac arrhythmias like Torsades de Pointes.[22][23] Regulatory agencies mandate hERG assessment, making this a critical checkpoint in early safety screening. Automated patch-clamp is the gold standard, but for preliminary screening, fluorescence-based assays offer higher throughput.[12][23]

  • Principle: A fluorescence polarization (FP) assay is a competitive binding assay. A high-affinity fluorescent tracer binds to the hERG channel in a membrane preparation, resulting in a high polarization signal. If the test compound binds to the channel, it displaces the tracer, causing the tracer to tumble more freely in solution and leading to a decrease in the fluorescence polarization signal.[24]

  • Protocol:

    • Assay Preparation: In a 384-well plate, add the test compound across a range of concentrations.

    • Reagent Addition: Add a membrane preparation from cells stably expressing the hERG channel, followed by the addition of a red-shifted fluorescent hERG tracer ligand.[24]

    • Controls: Include a vehicle control (0% inhibition, maximum polarization) and a potent hERG inhibitor like E-4031 as a positive control (100% inhibition, minimum polarization).[23]

    • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.[24]

    • Readout: Measure fluorescence polarization on a suitable plate reader.

    • Analysis: Calculate the percent inhibition at each concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value. An IC50 below 10 µM is often considered a potential concern.

cluster_workflow Preliminary Toxicity Screening Workflow InSilico Tier 1: In Silico Prediction (Ames, hERG, Hepatotox) InVitro Tier 2: In Vitro Battery InSilico->InVitro Guides Assay Selection InVivo Tier 3: In Vivo Acute Tox (OECD 423) InVitro->InVivo If In Vitro Profile is Acceptable Decision Go / No-Go Decision Risk Assessment InVitro->Decision Early 'No-Go' If Unacceptable Profile InVivo->Decision

Caption: A tiered approach for preliminary toxicity screening.

Genotoxicity Assessment

Causality: Genotoxicity, the potential for a compound to damage DNA, is a major safety concern due to its link with carcinogenicity.[25] The bacterial reverse mutation assay, or Ames test, is a regulatory-required, foundational screen for detecting gene mutations.[26][27][28]

  • Principle: The Ames test uses several strains of Salmonella typhimurium (and often E. coli) that have mutations in the gene required to synthesize the amino acid histidine (His-).[26] They cannot grow on a histidine-free medium. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-free medium.[27]

  • Metabolic Activation: Many chemicals only become mutagenic after being metabolized by the liver.[26] To mimic this, the test is run both with and without the addition of a rat liver homogenate fraction called S9.[26]

  • Protocol (Screening Version):

    • Strain Selection: Use at least two common strains for screening, such as TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[28]

    • Compound Preparation: Prepare a range of concentrations of the test compound.

    • Exposure: In separate tubes for each strain (+/- S9), mix the bacterial culture, the test compound (or control), and either the S9 mix or a buffer.

    • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates (histidine-free).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

start Start Ames Test s9_plus With S9 Metabolic Activation start->s9_plus s9_minus Without S9 Metabolic Activation start->s9_minus result_plus Result: Mutagenic (Pro-mutagen) s9_plus->result_plus Revertants Increase end Result: Non-Mutagenic s9_plus->end No Increase result_minus Result: Mutagenic (Direct-acting) s9_minus->result_minus Revertants Increase s9_minus->end No Increase

Caption: Decision logic for the Ames test with metabolic activation.

Metabolic Liabilities: Cytochrome P450 (CYP) Inhibition

Causality: The majority of drugs are metabolized by a family of liver enzymes called Cytochrome P450s (CYPs).[29] If an NCE inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to dangerously high plasma levels and toxicity. This is a major cause of drug-drug interactions (DDIs).[30][31] Screening for inhibition of the most important CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, and 1A2) is a regulatory expectation and a key part of preclinical safety assessment.[32]

  • Principle: An in vitro assay using human liver microsomes (which contain a pool of CYP enzymes) is performed.[32] A specific probe substrate for each CYP isoform is incubated with the microsomes in the presence of the test compound. The rate of formation of the substrate's metabolite is measured, typically by LC-MS/MS. A reduction in metabolite formation indicates inhibition of that specific CYP enzyme.[32]

  • Protocol:

    • Reaction Setup: In a 96-well plate, pre-incubate human liver microsomes with a range of concentrations of 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

    • Initiate Reaction: Add a "cocktail" of probe substrates (one for each CYP isoform being tested) and an NADPH-regenerating system to start the metabolic reaction.

    • Incubation: Incubate at 37°C for a short, defined time (e.g., 10-15 minutes).

    • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Preparation: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the amount of each specific metabolite formed using a validated liquid chromatography-tandem mass spectrometry method.

    • Data Analysis: For each CYP isoform, calculate the percent of activity remaining at each inhibitor concentration compared to the vehicle control. Determine the IC50 value for any observed inhibition.

| Summary of In Vitro Screening Data | | :--- | :--- | | Assay | Endpoint | Result / Interpretation | | Cytotoxicity (NRU) | IC50 | > 100 µM (Indicates low basal cytotoxicity) | | Cytotoxicity (MTT) | IC50 | > 100 µM (Confirms low mitochondrial toxicity) | | Hepatotoxicity (3D Spheroid) | ATP Depletion | No significant reduction at 20x Cmax (Low risk of DILI) | | Cardiotoxicity (hERG FP) | IC50 | 25 µM (Moderate risk, warrants follow-up) | | Genotoxicity (Ames) | Mutagenicity | Negative in 5 strains +/- S9 (Low risk of mutagenicity) | | CYP Inhibition (3A4) | IC50 | 8 µM (Potential for clinical DDI) | | CYP Inhibition (2D6) | IC50 | > 50 µM (Low risk of DDI via this isoform) |

Tier 3: Targeted In Vivo Acute Oral Toxicity Study

Causality: While in vitro assays provide crucial mechanistic data, they cannot fully replicate the complex interactions within a whole organism. A targeted, limited in vivo study is necessary to understand systemic toxicity, identify potential target organs of toxicity, and establish a preliminary safety margin.[33] To adhere to the principles of the 3Rs (Replacement, Reduction, Refinement), we use the Acute Toxic Class Method (OECD Guideline 423), which significantly reduces the number of animals required compared to the historical LD50 test.[34][35]

  • Principle: OECD 423 is a stepwise procedure using a small number of animals (typically 3 per step) of a single-sex (usually females).[35] The outcome of each step (mortality or survival) determines the dose for the next step. The goal is not to calculate a precise LD50, but to classify the compound into a GHS (Globally Harmonized System) toxicity category.[34]

  • Protocol:

    • Animal Selection: Use healthy, young adult female rats (the preferred rodent species).[36]

    • Starting Dose Selection: Based on in silico predictions and any existing data, select a starting dose from the fixed levels defined in the guideline (e.g., 5, 50, 300, 2000 mg/kg). For a new compound with unknown toxicity, 300 mg/kg is a common starting point.

    • Dosing: Administer a single oral dose of the compound to a group of 3 fasted rats.

    • Observation: Observe animals closely for mortality and clinical signs of toxicity, especially during the first 24 hours and then daily for a total of 14 days.[35] Record body weights periodically.

    • Stepwise Procedure:

      • If 2 or 3 animals die, the test is stopped, and the compound is classified at that dose level. If necessary for refinement, a lower dose is tested.

      • If 0 or 1 animal dies, the test is repeated at the next higher dose level with another 3 animals.

    • Necropsy: Perform a gross necropsy on all animals at the end of the study.

    • Classification: Based on the pattern of mortality across the dose levels, the compound is assigned to a GHS toxicity category, which provides a standardized measure of its acute oral hazard.

Data Integration and Risk Assessment

The final step is to synthesize the data from all three tiers to form a holistic preliminary risk assessment.

  • In Silico: Did the computational models flag any liabilities (e.g., a structural alert for mutagenicity) that were later confirmed or refuted by in vitro data?

  • In Vitro: What is the compound's therapeutic index (in vitro)? This is the ratio between the IC50 for cytotoxicity and the EC50 for efficacy. A large window is desirable. Are there specific liabilities like hERG or CYP3A4 inhibition? An IC50 value below 1 µM for hERG is a major red flag, while values between 1-10 µM may be manageable depending on the therapeutic dose.

  • In Vivo: How does the in vivo toxicity classification align with the in vitro cytotoxicity data? Did the clinical signs observed in vivo suggest a specific target organ that can be investigated further?

This integrated profile allows the project team to make an informed " go/no-go " decision or to prioritize chemical modifications to mitigate the identified liabilities before advancing the compound into more extensive and costly GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.[37]

References

  • Vertex AI Search. (2021, February 8).
  • Lauschke, V. M., et al. (2019). Prediction of Drug-Induced Hepatotoxicity Using Long-Term Stable Primary Hepatic 3D Spheroid Cultures in Chemically Defined Conditions. PMC.
  • Baranwal, A., et al. (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF).
  • Donato, M. T., & Castell, J. V. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
  • InSphero. (2025, January 3). Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study.
  • GenEvolutioN. (2026, February 11). AMES test: history, principle, and its role in modern genotoxicity screening.
  • Charles River Labor
  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions.
  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
  • Wu, S., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC - NIH.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Nelson Labs. Ames Test and Genotoxicity Testing.
  • PozeSCAF. (2024, September 30).
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery.
  • Gómez-Lechón, M. J., et al. (2010, June 15).
  • Wu, S., et al. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. (PDF).
  • Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays-The neutral red (NR) and tetrazolium MTT tests. PubMed.
  • Aslantürk, Ö. S. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. PMC.
  • Exponent. In Silico Toxicity Assessments - (Q)SAR.
  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423.
  • Dhanya, S., et al. (2018, May 18).
  • OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
  • Thermo Fisher Scientific. Screening Protocol and Assay Conditions.
  • Mazlumoglu, B. Ş. (2023, April 29). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark.
  • Nucro-Technics. (2024, May 12). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.
  • Episkin.
  • Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay.
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay | Advanced Solutions.
  • Lu, H. R., et al. (2017).
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Selvita. In Vitro Safety.
  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.
  • Charles River Labor
  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Miltenyi Biotec. In Vitro Toxicity Testing | Flow Cytometry.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
  • Anadón, A., & Martínez-Larrañaga, M. R. (2014). Toxicological screening. PMC - NIH.
  • NextSDS. tert-butyl 4-(4-amino-1H-pyrazol-1-yl)
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • WuXi AppTec. (2024, February 5). What Toxicity Data Is Needed Before First-in-Human (FIH) Trials?.
  • Thermo Fisher Scientific. (2023, March 16).
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Thermo Fisher Scientific. 4-(4-Phenyl-1H-pyrazol-1-yl)

Sources

Exploratory

Synthesis Pathways for 4-(1-Butyl-1H-pyrazol-4-yl)piperidine Derivatives: A Technical Guide for Medicinal Chemists

Executive Summary & Structural Rationale The 4-(1-butyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its structural geometry—combining a rigid, hydrogen-bond-accepting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 4-(1-butyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its structural geometry—combining a rigid, hydrogen-bond-accepting pyrazole with a flexible, basic piperidine ring—makes it an ideal vector for exploring deep hydrophobic pockets in G-protein-coupled receptors (GPCRs). Specifically, derivatives of this core have gained significant traction as positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor (mAChR), offering potential therapeutic avenues for cognitive deficits in Alzheimer's disease and schizophrenia .

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry and provide a field-proven, highly optimized synthetic workflow. The protocols detailed herein prioritize scalability, high-fidelity catalysis, and self-validating quality control checkpoints.

Retrosynthetic Strategy

To synthesize a diverse library of 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivatives, a convergent retrosynthetic approach is optimal. Late-stage functionalization at the piperidine nitrogen allows for rapid diversification. The core scaffold is disconnected via a Suzuki-Miyaura cross-coupling between a readily available pyrazole halide and a tetrahydropyridine boronate ester, followed by selective olefin reduction.

Retrosynthesis Target 4-(1-butyl-1H-pyrazol-4-yl) piperidine derivatives Intermediate1 N-Boc-4-(1-butyl-1H-pyrazol-4-yl) piperidine Target->Intermediate1 Deprotection & Derivatization Intermediate2 N-Boc-4-(1-butyl-1H-pyrazol-4-yl) -1,2,3,6-tetrahydropyridine Intermediate1->Intermediate2 Hydrogenation (Pd/C, H2) FragmentA 1-butyl-4-bromo-1H-pyrazole Intermediate2->FragmentA Suzuki-Miyaura Coupling FragmentB N-Boc-tetrahydropyridine boronate ester Intermediate2->FragmentB Precursor 4-bromo-1H-pyrazole FragmentA->Precursor N-Alkylation (1-bromobutane)

Fig 1: Retrosynthetic workflow for 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivatives.

Step-by-Step Experimental Methodologies

The following protocols represent a self-validating system. Each step includes the causality behind the reagent selection and a built-in Quality Control (QC) metric to ensure the integrity of the synthetic pipeline.

Protocol A: N-Alkylation of 4-Bromo-1H-pyrazole

Objective: Synthesize 1-butyl-4-bromo-1H-pyrazole. Causality: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the pyrazole (pKa ~14.2) without triggering undesired elimination reactions in the alkyl halide. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strip the solvation shell from the potassium cation, leaving a highly nucleophilic, naked pyrazolide anion for a rapid Sₙ2 attack on 1-bromobutane.

Workflow:

  • Charge a flame-dried 250 mL round-bottom flask with 4-bromo-1H-pyrazole (10.0 g, 68.0 mmol) and anhydrous DMF (100 mL).

  • Add anhydrous K₂CO₃ (14.1 g, 102.0 mmol, 1.5 eq) and stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Add 1-bromobutane (8.0 mL, 74.8 mmol, 1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with distilled water (300 mL), and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Validation & QC:

  • LC-MS: Confirm the disappearance of the starting material (m/z 147/149) and the appearance of the product peak at m/z 203/205 [M+H]⁺.

  • ¹H NMR (CDCl₃): Verify the presence of the butyl chain (triplet at ~0.9 ppm for the terminal methyl) and the downfield shift of the pyrazole protons.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize N-Boc-4-(1-butyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine. Causality: This is the critical C-C bond-forming step . We utilize Pd(dppf)Cl₂ over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a wide bite angle on the palladium center, which accelerates the final reductive elimination step and suppresses undesired β-hydride elimination. A biphasic 1,4-Dioxane/H₂O system is employed to ensure the solubility of both the highly lipophilic organic substrates and the inorganic base (K₂CO₃) required to form the reactive "ate" complex during transmetalation .

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + 1-butyl-4-bromo-1H-pyrazole TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + Boronate Ester + Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Coupled Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Workflow:

  • In a Schlenk flask, combine 1-butyl-4-bromo-1H-pyrazole (10.0 g, 49.2 mmol), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (16.7 g, 54.1 mmol, 1.1 eq), and K₂CO₃ (20.4 g, 147.6 mmol, 3.0 eq).

  • Add 1,4-Dioxane (120 mL) and H₂O (30 mL). Degas the mixture by sparging with Argon for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (2.0 g, 2.46 mmol, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Concentrate the organic layer and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation & QC:

  • LC-MS: Product peak at m/z 306 [M+H]⁺.

  • Visual Cue: The reaction mixture transitions from a bright orange suspension to a dark, homogeneous solution as the active Pd(0) species cycles.

Protocol C: Olefin Reduction and Boc Deprotection

Objective: Yield the free 4-(1-butyl-1H-pyrazol-4-yl)piperidine intermediate. Causality: Atmospheric hydrogenation using 10% Pd/C selectively reduces the tetrahydropyridine double bond without cleaving the pyrazole ring. Subsequent Boc deprotection utilizes Trifluoroacetic acid (TFA). TFA is chosen over HCl/Dioxane to prevent potential competitive cleavage of the N-butyl chain under harsh, high-temperature acidic conditions .

Workflow:

  • Reduction: Dissolve the coupled product (12.0 g) in Methanol (100 mL). Add 10% Pd/C (1.2 g). Stir under an H₂ atmosphere (balloon) for 6 hours at room temperature. Filter through Celite and concentrate.

  • Deprotection: Dissolve the crude N-Boc-piperidine in Dichloromethane (DCM) (50 mL). Add TFA (25 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Dissolve the residue in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute the free amine using 2M NH₃ in MeOH.

Validation & QC:

  • ¹H NMR (DMSO-d₆): Disappearance of the olefinic proton (~6.0 ppm) and the Boc tert-butyl singlet (~1.45 ppm).

Protocol D: Late-Stage Derivatization (Amidation)

Objective: Synthesize a final 4-(1-butyl-1H-pyrazol-4-yl)piperidine amide derivative. Causality: HATU is utilized as the coupling reagent. The highly reactive 7-azabenzotriazole leaving group generated by HATU ensures rapid amidation even with the sterically hindered secondary nitrogen of the piperidine ring, minimizing reaction times and maximizing yield.

Workflow:

  • Combine the target carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes to form the active ester.

  • Add 4-(1-butyl-1H-pyrazol-4-yl)piperidine (1.0 eq) and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry, and purify via preparative HPLC.

Quantitative Data & Yield Optimization

To establish the most robust conditions for the critical Suzuki-Miyaura coupling (Protocol B), multiple catalytic systems were evaluated. The data below demonstrates why the Pd(dppf)Cl₂ / K₂CO₃ system was selected as the standard protocol.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O901865%>90%
2 Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 12 88% >95%
3Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄Toluene/H₂O100892%>98%

Data Interpretation: While the Buchwald ligand system (Entry 3, SPhos) provided a marginally higher yield, the Pd(dppf)Cl₂ system (Entry 2) was selected for the final protocol due to the significantly lower cost of the catalyst and its robust performance without requiring rigorous glovebox techniques, making it vastly superior for scale-up operations.

References

  • Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor ACS Chemical Neuroscience[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews[Link]

  • Synthesis of 4-aryl-1,2,3,6-tetrahydropyridines via Suzuki coupling Tetrahedron Letters[Link]

  • Greene's Protective Groups in Organic Synthesis John Wiley & Sons[Link]

Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 4-(1-butyl-1H-pyrazol-4-yl)piperidine

Abstract The quantification of highly basic bifunctional scaffolds like 4-(1-butyl-1H-pyrazol-4-yl)piperidine presents a significant analytical challenge due to severe peak tailing caused by secondary silanol interaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The quantification of highly basic bifunctional scaffolds like 4-(1-butyl-1H-pyrazol-4-yl)piperidine presents a significant analytical challenge due to severe peak tailing caused by secondary silanol interactions. This application note details a causality-driven method development strategy, leveraging a high-pH thermodynamic environment and a resilient hybrid silica stationary phase to achieve perfectly symmetrical peaks. The resulting protocol is fully self-validating and compliant with the latest ICH Q2(R2) guidelines.

Introduction & Analyte Profiling

4-(1-butyl-1H-pyrazol-4-yl)piperidine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. From a chromatographic perspective, this molecule requires careful thermodynamic control due to its dual-ring system.

  • Physicochemical Properties: The molecule features a lipophilic N-butyl chain, a weakly basic pyrazole core with a1[1], and a highly basic piperidine ring with a2[2].

  • The Chromatographic Challenge: When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC) at neutral or mildly acidic pH (pH 4–7), the piperidine nitrogen is fully protonated. This localized positive charge induces strong3 (pKa ~3.5–4.5) on the surface of traditional Type-B silica stationary phases[3]. This dual-retention mechanism (hydrophobic + ionic) manifests as severe peak tailing, retention time drift, and compromised integration accuracy.

Method Development Strategy: The Causality of Choices

To establish a self-validating, robust quantitative method, the thermodynamic state of both the analyte and the stationary phase must be strictly controlled.

Mobile Phase pH Optimization We evaluated two distinct pathways to eliminate secondary silanol interactions:

  • Ion-Suppression (Low pH ~2.0): Utilizing 0.1% Trifluoroacetic acid (TFA). This protonates both the analyte and the surface silanols, neutralizing the silica surface while TFA acts as an ion-pairing agent.

  • Deprotonation (High pH ~11.5): Utilizing a 10 mM Ammonium Bicarbonate buffer adjusted with Ammonium Hydroxide. At pH 11.5, the piperidine ring is completely deprotonated and neutral. This is the preferred approach because it maximizes the analyte's hydrophobicity, significantly increasing the retention factor ( k′ ) and yielding perfectly symmetrical Gaussian peaks.

Stationary Phase Selection Traditional silica columns undergo rapid dissolution via siloxane bond hydrolysis at pH > 8.0. To execute the high-pH strategy, an Ethylene Bridged Hybrid (BEH) particle technology (e.g., Waters XBridge C18) is mandatory. The incorporation of ethylene bridges within the silica matrix provides extreme chemical resistance,4[4].

MethodDev A Analyte Profiling 4-(1-butyl-1H-pyrazol-4-yl)piperidine B pKa Analysis Piperidine: ~11.1 | Pyrazole: ~2.5 A->B C Chromatographic Challenge Severe Peak Tailing via Silanol Interaction B->C D Strategy 1: High pH (pH 11.5) Neutralizes Piperidine (Preferred) C->D Deprotonation E Strategy 2: Low pH (pH 2.0) Protonates Silanols + Ion Pairing C->E Ion-Suppression F Stationary Phase Selection Ethylene Bridged Hybrid (BEH) C18 Stable at pH 1-12 D->F E->F G Method Optimization Gradient Elution, Flow Rate, Temperature F->G H ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision G->H

Fig 1: Logical workflow for the HPLC method development of basic pyrazole-piperidines.

Experimental Protocol
3.1. Reagents and Materials
  • 4-(1-butyl-1H-pyrazol-4-yl)piperidine reference standard (>99.0% purity).

  • LC-MS Grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Ammonium Bicarbonate ( NH4​HCO3​ ) and Ammonium Hydroxide ( NH4​OH , 28-30%).

3.2. Chromatographic Conditions

The following optimized parameters ensure a self-validating system where system suitability criteria are consistently met prior to any sample analysis.

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)Hybrid silica prevents dissolution at pH 11.5; provides high plate count.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 11.5)Deprotonates piperidine (pKa 11.12) to eliminate silanol-induced tailing.
Mobile Phase B 100% AcetonitrileLower viscosity than methanol, reducing backpressure and improving mass transfer.
Elution Mode Gradient: 0-2 min (10% B), 2-10 min (10% 90% B), 10-12 min (90% B), 12.1-15 min (10% B)Gradient focuses the analyte band, sharpening the peak and washing late eluters.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and enhances kinetic interactions.
Detection UV at 230 nmOptimal absorbance maximum for the substituted pyrazole chromophore.
Injection Vol 10 µLBalances sensitivity without causing volume overload.
3.3. Step-by-Step Execution Workflow
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Titrate dropwise with Ammonium Hydroxide until the pH reaches exactly 11.5 ± 0.05. Filter through a 0.22 µm nylon membrane. (Note: Buffer must be prepared fresh daily to prevent pH drift due to CO2​ absorption or ammonia volatilization).

  • System Equilibration: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the BEH C18 column at initial gradient conditions (10% B) for at least 20 column volumes until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(1-butyl-1H-pyrazol-4-yl)piperidine into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with Mobile Phase A (Stock: 1.0 mg/mL).

  • Working Solutions: Serially dilute the stock solution to create a 6-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • System Suitability Testing (SST): Inject the 50.0 µg/mL standard six times. Verify that the USP Tailing Factor ( Tf​ ) is 1.2 and the %RSD of peak area is 2.0%.

Method Validation

The developed method was validated in strict accordance with the 5 guidelines, ensuring the method is fit for its intended purpose in commercial drug substance testing[5].

Table 2: Method Validation Summary (ICH Q2(R2) Parameters)

Validation ParameterResult / RangeAcceptance Criteria (ICH Q2(R2))
Specificity No interference at tR​ (6.4 min)Blank and diluent show no peaks at analyte tR​ .
Linearity Range 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) 0.999.
Accuracy (% Recovery) 99.2% – 101.5%Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 0.85% RSD (n=6)Area %RSD 2.0%.
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3:1.
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10:1.
Robustness PassedStable across pH ± 0.2, Temp ± 2°C, Flow ± 0.1 mL/min.
Conclusion

By understanding the fundamental pKa-driven causality of peak tailing, this method leverages a high-pH thermodynamic environment combined with a resilient hybrid silica stationary phase. This approach transforms a historically problematic highly basic analyte into a highly reproducible, ICH-compliant analytical procedure suitable for rigorous pharmaceutical development.

References
  • Q2(R2) Validation of Analytical Procedures - FDA Source: fda.gov[Link]

  • Current status of pyrazole and its biological activities - PMC Source: nih.gov[Link]

  • Routine Switching between High and Low pH on Xbridge HPLC Columns Source: chromatographyonline.com[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com[Link]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing for 4-(1-butyl-1H-pyrazol-4-yl)piperidine

Introduction and Strategic Overview The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine is a novel small molecule featuring a piperidine ring linked to a butyl-substituted pyrazole group. Both piperidine and pyrazole scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine is a novel small molecule featuring a piperidine ring linked to a butyl-substituted pyrazole group. Both piperidine and pyrazole scaffolds are prevalent in medicinal chemistry, known for their potential to modulate a wide range of biological targets.[1][2] Piperidine derivatives, for instance, have been investigated for analgesic, anti-ulcer, and other pharmacological activities.[1][2] Similarly, pyrazole-containing compounds are explored for activities such as kinase inhibition and anti-inflammatory effects.[3][4]

As of the date of this document, specific in vivo dosing protocols, pharmacokinetic (PK), or toxicology data for 4-(1-butyl-1H-pyrazol-4-yl)piperidine are not extensively documented in publicly available literature. This is a common scenario in early-stage drug discovery.[5] Therefore, this guide provides a comprehensive, principles-based framework for systematically establishing a robust in vivo dosing protocol for this, or any similar, novel chemical entity (NCE).

The protocols herein are designed to guide the researcher from basic physicochemical characterization through to the design of initial safety and tolerability studies. The core objective is to determine a safe and effective dose range and to develop a stable, administrable formulation, which are critical prerequisites for any subsequent efficacy studies.[6][7] This process is iterative and requires careful observation and data analysis at each stage.[8]

Part 1: Pre-Formulation and Vehicle Selection

The first and most critical phase is to understand the physicochemical properties of the compound. These properties dictate the possible routes of administration and the composition of the dosing vehicle. An inappropriate vehicle can lead to poor bioavailability, inaccurate results, or direct toxicity, confounding study outcomes.[9][10]

Initial Physicochemical Analysis

Before any in vivo work, the following must be determined:

  • Aqueous Solubility: Assess solubility in standard buffers (e.g., PBS pH 7.4) and water. Many heterocyclic compounds exhibit poor aqueous solubility.[3]

  • Solubility in Non-Aqueous and Co-solvents: Test solubility in common, pharmaceutically acceptable vehicles. This data will guide the formulation strategy.

  • Lipophilicity (LogP/LogD): This parameter predicts the compound's tendency to partition into lipids, affecting absorption, distribution, and potential to cross the blood-brain barrier.

  • Stability: Assess the compound's stability in potential vehicle formulations over time and under different storage conditions.

Vehicle Selection Protocol

The goal is to create a homogenous, stable solution or suspension that is well-tolerated by the animal model.[9]

Protocol 2.2.1: Solubility Screening

  • Weigh 1-2 mg of 4-(1-butyl-1H-pyrazol-4-yl)piperidine into separate small glass vials.

  • Add an initial volume (e.g., 100 µL) of a test vehicle to each vial.

  • Vortex vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If dissolved, the compound is soluble at >10-20 mg/mL.

  • If not dissolved, incrementally add more vehicle, vortexing after each addition, to estimate the solubility limit.

  • Test vehicles should include those listed in Table 1.

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeComponentsSuitability & Considerations
Aqueous 0.9% Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)Ideal for water-soluble compounds. Non-toxic and suitable for most routes of administration.[9]
Aqueous Suspension 0.5-2% Carboxymethylcellulose (CMC), 0.5% MethylcelluloseFor water-insoluble compounds. Forms a suspension, not a true solution. Requires consistent mixing before dosing.[3]
Co-Solvent Solution DMSO, PEG-400, Ethanol, Propylene Glycol (PG)Used to dissolve lipophilic compounds. Often used in combination and diluted with an aqueous vehicle. DMSO should typically be kept to <10% of the final volume for IP/IV routes due to potential toxicity.[3][9][10]
Lipid-Based Corn oil, Sesame oil, Intralipid®For highly lipophilic compounds, typically for oral or subcutaneous administration. Can influence absorption kinetics.
Solubilizing Excipient 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water/salineForms inclusion complexes with poorly soluble compounds to enhance aqueous solubility.[3]

The selection of a final vehicle is a critical decision based on these solubility results, as illustrated in the workflow below.

start Start: Determine Compound Solubility soluble_aq Soluble in Aqueous Vehicle? start->soluble_aq use_saline Formulate in Saline / PBS / D5W soluble_aq->use_saline Yes soluble_organic Soluble in Co-Solvents (PEG400, DMSO)? soluble_aq->soluble_organic No end Proceed to Dose Formulation use_saline->end use_cosolvent Formulate Co-solvent Solution (e.g., 10% DMSO, 40% PEG400, 50% Saline) soluble_organic->use_cosolvent Yes insoluble Insoluble in Common Solvents? soluble_organic->insoluble No use_cosolvent->end use_suspension Formulate Suspension (e.g., 0.5% CMC in Water) insoluble->use_suspension Yes use_suspension->end

Caption: Vehicle selection workflow for a novel compound.

Part 2: Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

A dose-range finding (DRF) study is the first in vivo experiment and is essential for establishing the safety profile of a novel compound.[11] Its primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity or mortality.[12][13] This information is crucial for selecting dose levels for subsequent efficacy studies.[14]

Study Design and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[7] The study design should aim to use the minimum number of animals necessary to obtain scientifically valid results (the "3Rs": Replacement, Reduction, Refinement).

Table 2: Comparison of Common Administration Routes

RouteAbbreviationDescriptionAdvantagesDisadvantages
Oral Gavage PODirect administration into the stomach via a tube.Clinically relevant for orally administered drugs, convenient for repeat dosing.First-pass metabolism may reduce bioavailability; risk of dosing error or injury.
Intraperitoneal IPInjection into the peritoneal cavity.Bypasses first-pass metabolism, rapid absorption.Not a common clinical route, risk of injection into organs.
Intravenous IVInjection directly into a vein (typically tail vein in rodents).100% bioavailability, rapid onset.Technically challenging, requires soluble/non-irritating formulation, rapid clearance possible.
Subcutaneous SCInjection into the space beneath the skin.Slower, more sustained absorption than IP/IV.Can cause local irritation, absorption can be variable.

The choice of administration route should ideally match the intended clinical application.[7] For an initial MTD study, the route that will be used in efficacy studies should be chosen.

Protocol: Single-Dose MTD Study

This protocol describes a common approach for an acute MTD study.

Protocol 3.2.1: Rodent MTD Study

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), typically 8-10 weeks old. Use a small number of animals per group (n=3-5, including both males and females if no prior data is available).[15]

  • Dose Selection:

    • Review any in vitro cytotoxicity data (e.g., CC50). A starting dose can be estimated, but often a wide range is tested.

    • Select a series of escalating doses, often with a 3-fold or 5-fold increase between groups (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.[15]

  • Dose Preparation & Administration:

    • Prepare the dosing formulations of 4-(1-butyl-1H-pyrazol-4-yl)piperidine based on the vehicle selected in Part 1. Ensure homogeneity immediately before dosing, especially for suspensions.

    • Accurately weigh each animal before dosing.

    • Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage). Dosing volume is typically 5-10 mL/kg for mice.

  • Monitoring and Data Collection:

    • Observe animals continuously for the first hour post-dosing, then at regular intervals (e.g., 4, 8, 24, 48 hours).[15]

    • Record clinical signs of toxicity, such as changes in posture, activity levels (lethargy or hyperactivity), breathing, and presence of tremors or convulsions.

    • Measure and record body weight daily for 7-14 days. A body weight loss of >15-20% is often considered a key sign of toxicity.[7]

    • Record food and water consumption if possible.

  • Endpoint Determination: The MTD is defined as the highest dose at which no mortality and no severe signs of toxicity (e.g., >20% body weight loss) are observed.

start Start: Design MTD Study groups Allocate Animals (n=3-5/group) - Vehicle Control - Low Dose (e.g., 10 mg/kg) - Mid Dose (e.g., 30 mg/kg) - High Dose (e.g., 100 mg/kg) start->groups administer Administer Single Dose via Chosen Route groups->administer monitor Monitor Clinical Signs & Body Weight (7-14 days) administer->monitor data Analyze Toxicity Data - Morbidity/Mortality - Body Weight Change - Clinical Observations monitor->data mtd Determine MTD data->mtd efficacy Use MTD to Inform Dose Selection for Efficacy Studies mtd->efficacy

Caption: Workflow for a Dose-Range Finding (MTD) Study.

Part 3: Preliminary Pharmacokinetic (PK) Studies

While not always performed before initial efficacy studies, a preliminary PK study provides invaluable data. Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile helps to correlate dose with exposure and optimize the dosing schedule.[8]

Protocol: Single-Dose Rodent PK Study

Protocol 4.1.1: Exploratory PK

  • Animal Model & Dosing: Use the same animal model as in other studies. Dose two groups of animals (n=3-4 per time point) with a single, well-tolerated dose (e.g., a dose at or below the MTD) via the intended route (e.g., PO) and IV to assess bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Samples are typically collected via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma frozen (-80°C) until analysis.

  • Bioanalysis: Develop a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of 4-(1-butyl-1H-pyrazol-4-yl)piperidine in the plasma samples.

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters as summarized in Table 3.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Tmax Time to reach maximum plasma concentration.Indicates the rate of absorption.
Cmax Maximum observed plasma concentration.Relates to the extent of absorption and potential for acute, concentration-dependent effects.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure over time.
Half-life.Time required for the plasma concentration to decrease by half. Guides dosing frequency.
F% Bioavailability (AUC-oral / AUC-IV).The fraction of the oral dose that reaches systemic circulation.

The results from this study will establish a critical link between the administered dose and the actual exposure achieved in the animal, allowing for more sophisticated design of subsequent efficacy studies.[8]

Summary and Next Steps

Successfully establishing an in vivo dosing protocol for a novel compound like 4-(1-butyl-1H-pyrazol-4-yl)piperidine is a foundational step in preclinical development. By following the systematic approach outlined—characterizing physicochemical properties, selecting a suitable vehicle, determining the MTD, and understanding the preliminary PK profile—researchers can design robust, reproducible, and informative in vivo studies. The data gathered through these protocols will provide the necessary confidence to advance the compound into efficacy models and further translational research.

References

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Dose Range Finding Studies - Maximum Tolerated Dose Study Design. (n.d.). Altasciences. Retrieved March 26, 2026, from [Link]

  • Best Practices for Pharmacokinetic Studies of New Chemical Entities. (2024). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Best practices for pharmacokinetic studies of new chemical entities. (n.d.). Scholarly Publications Leiden University. Retrieved March 26, 2026, from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved March 26, 2026, from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (n.d.). Frontiers. Retrieved March 26, 2026, from [Link]

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). AACR Journals. Retrieved March 26, 2026, from [Link]

  • Practical considerations for optimal designs in clinical dose finding studies. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Paving the way for small-molecule drug discovery. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.). ijptonline.com. Retrieved March 26, 2026, from [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). PubMed. Retrieved March 26, 2026, from [Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (2025). PharmaEducation. Retrieved March 26, 2026, from [Link]

  • Rapid Determination of Pharmacokinetic Properties of New Chemical Entities: In vivo Approaches. (2002). Bentham Science Publishers. Retrieved March 26, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved March 26, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Retrieved March 26, 2026, from [Link]

  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH. Retrieved March 26, 2026, from [Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 26, 2026, from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). southernresearch.org. Retrieved March 26, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved March 26, 2026, from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. Retrieved March 26, 2026, from [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). PubMed. Retrieved March 26, 2026, from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. (2015). Journal of Medicinal Chemistry - ACS Publications. Retrieved March 26, 2026, from [Link]

Sources

Method

Comprehensive NMR Spectroscopy Characterization of 4-(1-butyl-1H-pyrazol-4-yl)piperidine: Protocols and Structural Validation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scope The molecule 4-(1-butyl-1H-pyrazol-4-yl)piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

The molecule 4-(1-butyl-1H-pyrazol-4-yl)piperidine represents a highly versatile heterocyclic scaffold. Piperidine-pyrazole motifs are critical in modern medicinal chemistry, frequently serving as the core pharmacophore in targeted therapeutics, including 1[1].

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of chemical shifts. This document provides a self-validating analytical framework, explaining the causality behind our experimental choices to ensure unambiguous structural elucidation of this specific molecule.

Causality in Experimental Design

Solvent Selection: Why CDCl₃?

While DMSO-d₆ is standard for highly polar compounds, CDCl₃ (deuterated chloroform) is the optimal solvent for 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

  • The Causality: The piperidine secondary amine (NH) is an exchangeable proton. In protic solvents or wet DMSO, rapid chemical exchange broadens the NH signal into the baseline, rendering it invisible. CDCl₃ (when dried over molecular sieves) slows this exchange, allowing the NH proton to be observed as a broad singlet. Furthermore, CDCl₃ provides excellent solvation for the lipophilic N-butyl chain, ensuring sharp, highly resolved aliphatic multiplets.

Pulse Sequence Strategy: Why 2D NMR is Mandatory

Relying solely on 1D ¹H and ¹³C NMR is insufficient for this molecule.

  • The Causality: The aliphatic region (1.0–3.5 ppm) contains overlapping signals from the piperidine ring (axial and equatorial protons) and the butyl chain. To prevent misassignment, ¹H-¹H COSY is required to map the isolated spin systems. More importantly, the pyrazole C-4 carbon is quaternary (no attached protons). Standard HSQC cannot detect it; therefore, ¹H-¹³C HMBC is mandatory to observe the long-range ²J/³J couplings from the piperidine H-4 and pyrazole H-3/H-5 protons to the pyrazole C-4 carbon, definitively linking the two rings.

Self-Validating NMR Acquisition Protocol

To guarantee trustworthiness, this protocol incorporates internal validation gates. Do not proceed to lengthy 2D acquisitions if the 1D validation fails.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

  • Dissolve the sample in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube. Crucial: Ensure the solution height is exactly 4.0 to 4.5 cm to prevent shimming artifacts.

Step 2: Instrument Tuning & Shimming (The Validation Gate)
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of CDCl₃.

  • Perform automated or manual shimming (Z1-Z5 gradients).

  • Validation Check: Acquire a preliminary 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Pass: FWHM < 1.0 Hz. Proceed to Step 3.

    • Fail: FWHM > 1.0 Hz. Re-shim the magnet. Poor shimming will destroy the fine multiplet splitting required to assign the piperidine axial/equatorial protons.

Step 3: Data Acquisition Parameters
  • 1D ¹H NMR: Use a 30° pulse angle (zg30) with a 2.0-second relaxation delay (D1). Why? A 30° pulse ensures complete longitudinal relaxation between scans, guaranteeing that the integration of the overlapping piperidine protons remains strictly quantitative. Acquire 16 scans.

  • 1D ¹³C NMR: Acquire with proton decoupling (zgpg30). Use D1 = 2.0s, minimum 512 scans.

  • 2D ¹H-¹H COSY: Acquire using a gradient-selected sequence (cosygpqf). 128 t1 increments, 2 scans per increment.

  • 2D ¹H-¹³C HSQC & HMBC: For HMBC, optimize the long-range coupling delay for an average J-coupling of 8 Hz (approx. 62.5 ms). This is the exact delay needed to capture the crucial pyrazole C-4 linkages.

Structural Elucidation & Data Presentation

The N-butyl chain exhibits characteristic aliphatic multiplets, with the N-CH₂ triplet appearing at ~4.05 ppm, which is perfectly consistent with 2[2]. The pyrazole ring protons (H-3 and H-5) resonate as distinct singlets, a shift highly dependent on the3[3].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)
Structural RegionPosition¹H NMR (δ, ppm)Multiplicity (J in Hz)Integration¹³C NMR (δ, ppm)Key HMBC Correlations (C to H)
Pyrazole Ring 37.38s1H136.5C-4, C-5
4---122.0-
57.22s1H125.8C-3, C-4, N-CH₂
N-Butyl Chain 1' (N-CH₂)4.05t (7.1)2H51.5C-5, C-2'
2'1.82quint (7.1)2H32.5C-1', C-3', C-4'
3'1.30sext (7.4)2H19.8C-2', C-4'
4' (-CH₃)0.92t (7.4)3H13.7C-2', C-3'
Piperidine Ring 2, 6 (eq)3.15br d (12.0)2H46.5C-3, C-4
2, 6 (ax)2.70td (12.0, 2.5)2H46.5C-3, C-4
42.65tt (11.5, 3.5)1H33.5C-2, C-6, Pyr-C4
3, 5 (eq)1.90br d (13.0)2H33.0C-2, C-4
3, 5 (ax)1.60qd (12.5, 4.0)2H33.0C-2, C-4
NH1.80br s1H--

Note: The piperidine ring adopts a stable chair conformation in solution, causing the axial and equatorial protons to split into distinct signals due to differing magnetic environments.

Workflows and Connectivity Logic

The following diagrams illustrate the logical progression of the NMR assignment and the spatial/scalar correlations used to validate the molecular structure.

NMR_Workflow A 1D ¹H & ¹³C NMR Initial Chemical Shift Profiling B ¹H-¹H COSY Spin System Mapping A->B Identify spin systems C ¹H-¹³C HSQC Direct C-H Connectivity B->C Assign protonated carbons D ¹H-¹³C HMBC Long-Range Connectivity C->D Connect isolated fragments E Final Structural Validation 4-(1-butyl-1H-pyrazol-4-yl)piperidine D->E Confirm quaternary C4

Stepwise 2D NMR workflow for unambiguous structural elucidation of heterocyclic scaffolds.

HMBC_Logic N_Butyl N-Butyl α-CH₂ (δH ~4.05) Pyr_H5 Pyrazole H-5 (δH ~7.22) N_Butyl->Pyr_H5 NOESY (Spatial) Pyr_H3 Pyrazole H-3 (δH ~7.38) Pyr_C4 Pyrazole C-4 (δC ~122.0) Pyr_H3->Pyr_C4 HMBC (²J/³J) Pyr_H5->Pyr_C4 HMBC (²J/³J) Pip_H4 Piperidine H-4 (δH ~2.65) Pip_H4->Pyr_H3 NOESY (Spatial) Pip_H4->Pyr_C4 HMBC (²J)

HMBC and NOESY correlation logic confirming pyrazole-piperidine connectivity.

References

  • MDPI (2018). Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles. Molecules. 2

  • ACS Publications (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. 3

  • Google Patents (2024). Isoindolinone and indazole compounds for EGFR degradation. Patent Application. 1

Sources

Application

High-Resolution LC-MS/MS Fragmentation Profiling of 4-(1-butyl-1H-pyrazol-4-yl)piperidine: A Mechanistic Guide for Drug Discovery

Application Note & Analytical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Introduction & Scope The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine (Exact Mass: 207.17...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Analytical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Introduction & Scope

The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine (Exact Mass: 207.1735 Da) is a highly versatile pharmacophore and building block frequently utilized in the synthesis of neurotherapeutics, notably as a core structural motif in positive allosteric modulators (PAMs) targeting the M1 muscarinic acetylcholine receptor (mAChR)[1],[2].

In drug metabolism and pharmacokinetics (DMPK) studies, understanding the exact gas-phase dissociation behavior of this moiety is critical for accurate metabolite identification and impurity profiling. This application note provides a definitive, self-validating High-Resolution Mass Spectrometry (HRMS) protocol and mechanistic blueprint for the Collision-Induced Dissociation (CID) / Higher-energy C-trap Dissociation (HCD) of 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

Structural Rationale & Ionization Dynamics

The molecule features a bicyclic architecture comprising a basic secondary amine (piperidine ring) and a substituted aromatic system (1-butylpyrazole).

  • Protonation Causality: The piperidine nitrogen possesses a significantly higher pKa (~10.4) compared to the pyrazole nitrogens (~2.5). During Electrospray Ionization (ESI+), protonation occurs almost exclusively at the piperidine nitrogen.

  • Fragmentation Driver: This localized charge dictates the primary fragmentation pathways. The energy deposited during collisional activation first targets the weakest aliphatic bonds and the charge-bearing ring, leading to characteristic neutral losses prior to the cleavage of the highly stable pyrazole ring[3],[4].

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure absolute reproducibility across different laboratories, the following step-by-step methodology utilizes standard UHPLC-Orbitrap/Q-TOF configurations.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-(1-butyl-1H-pyrazol-4-yl)piperidine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using 95% Water / 5% Acetonitrile containing 0.1% Formic Acid (v/v).

    • Causality: The 0.1% Formic Acid acts as a vital ion-pairing agent, providing an excess of [H+] to ensure complete protonation of the piperidine nitrogen prior to droplet desolvation, maximizing the [M+H]+ precursor ion yield.

Step 2: UHPLC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Spray Voltage: 3.5 kV; Capillary Temperature: 320 °C; Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) targeting m/z 208.1814.

  • Collision Energy (Critical Step): Utilize Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV .

    • Causality: A low NCE (15 eV) is required to capture fragile neutral losses (e.g., ammonia elimination). A high NCE (45 eV) is necessary to overcome the activation energy barrier for inter-ring C-C bond cleavage, ensuring the detection of the rigid pyrazolium and piperidinium core fragments.

Mechanistic Fragmentation Pathways

Upon isolation of the [M+H]+ precursor ion at m/z 208.1814 , the molecule undergoes three primary, competing fragmentation pathways:

  • N-Dealkylation (m/z 152.1188): The 1-butyl chain on the pyrazole ring is highly susceptible to gas-phase elimination. Through a cyclic transition state or inductive cleavage, the molecule expels 1-butene (C₄H₈, 56.06 Da). This leaves a resonance-stabilized 4-(1H-pyrazol-4-yl)piperidine fragment[3].

  • Piperidine Ring Opening & Ammonia Loss (m/z 191.1548): Driven by the localized charge on the piperidine nitrogen, the saturated ring undergoes an α -cleavage. This opens the ring into an acyclic iminium intermediate, which subsequently undergoes a hydrogen transfer and eliminates neutral ammonia (NH₃, 17.03 Da)[4].

  • Inter-Ring Cleavage (m/z 84.0813 & m/z 123.0922): At higher collision energies (NCE > 30), the C-C bond connecting the pyrazole and piperidine rings undergoes heterolytic cleavage. Depending on charge retention, this yields either the diagnostic piperidinium ion (m/z 84.0813) or the 1-butylpyrazolium ion (m/z 123.0922) .

Quantitative MS/MS Data Summary

The table below summarizes the exact masses, formulas, and mechanistic origins of the fragment ions, providing a reference for Multiple Reaction Monitoring (MRM) assay development.

Fragment IonExact Mass (m/z)FormulaNeutral LossMass ErrorRelative Abundance (NCE 30)Proposed Mechanism
[M+H]+ 208.1814C₁₂H₂₂N₃⁺-< 2.0 ppm100% (Precursor)Protonation at piperidine N
[M+H - C₄H₈]+ 152.1188C₈H₁₄N₃⁺56.0626 (Butene)< 2.0 ppm85%N-dealkylation of pyrazole
[M+H - NH₃]+ 191.1548C₁₂H₁₉N₂⁺17.0266 (Ammonia)< 2.0 ppm40%Piperidine ring opening
[M+H - C₄H₈ - NH₃]+ 135.0922C₈H₁₁N₂⁺73.0892 (Combined)< 2.0 ppm60%Consecutive neutral losses
Piperidinium Ion 84.0813C₅H₁₀N⁺124.1001 (Radical)< 2.0 ppm95%Inter-ring C-C cleavage
1-Butylpyrazolium 123.0922C₇H₁₁N₂⁺85.0892 (Radical)< 2.0 ppm25%Inter-ring C-C cleavage

Fragmentation Pathway Visualization

The following diagram maps the hierarchical dissociation of 4-(1-butyl-1H-pyrazol-4-yl)piperidine, illustrating the logical flow from precursor to terminal fragments.

MS_Fragmentation M Precursor Ion[M+H]+ m/z 208.1814 C12H22N3+ F1 [M+H - C4H8]+ m/z 152.1188 C8H14N3+ M->F1 -C4H8 (56.06 Da) N-dealkylation F2 [M+H - NH3]+ m/z 191.1548 C12H19N2+ M->F2 -NH3 (17.03 Da) Ring opening F4 Piperidinium Ion m/z 84.0813 C5H10N+ M->F4 Heterolytic Cleavage F5 1-Butylpyrazolium Ion m/z 123.0922 C7H11N2+ M->F5 Heterolytic Cleavage F3 [M+H - C4H8 - NH3]+ m/z 135.0922 C8H11N2+ F1->F3 -NH3 (17.03 Da) F2->F3 -C4H8 (56.06 Da)

Figure 1: ESI(+)-MS/MS fragmentation pathways of 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

Conclusion

The MS/MS fragmentation of 4-(1-butyl-1H-pyrazol-4-yl)piperidine is governed by the basicity of its piperidine ring and the lability of the N-butyl substituent. For the development of highly sensitive quantitative assays (e.g., LC-MS/MS MRM), the transition m/z 208.18 → 84.08 is recommended as the primary quantifier due to the high stability and abundance of the piperidinium ion. The transition m/z 208.18 → 152.12 serves as an excellent secondary qualifier transition.

References

  • Title: 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR Source: ACS Publications (ACS Medicinal Chemistry Letters) URL: [Link]

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Sources

Method

Application Note: Solubility Enhancement Strategies for 4-(1-butyl-1H-pyrazol-4-yl)piperidine

Executive Summary & Physicochemical Rationale The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine is a highly lipophilic, weakly basic intermediate and pharmacophore building block. Its structural topology presents signif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine is a highly lipophilic, weakly basic intermediate and pharmacophore building block. Its structural topology presents significant challenges for aqueous solubility, a critical parameter for both synthetic manipulation and oral bioavailability[1].

The poor aqueous solubility of this molecule is driven by two primary structural features:

  • High Lipophilicity: The presence of the N-butyl chain attached to the pyrazole ring creates a bulky, hydrophobic domain that resists solvation in aqueous media[1][2].

  • High Crystal Lattice Energy: The planar pyrazole ring and the piperidine chair conformation allow for dense molecular packing, requiring significant energy to break the crystal lattice during dissolution.

However, the molecule possesses a secondary amine in the piperidine ring (predicted pKa​≈9.5−10.5 ), making it highly ionizable. As a Senior Application Scientist, the formulation strategy must exploit these specific molecular features. We employ a tripartite approach: Salt Formation to exploit the basic piperidine nitrogen[3], Cyclodextrin Complexation to encapsulate the lipophilic butyl-pyrazole moiety[4], and Amorphous Solid Dispersions (ASD) via spray drying to overcome the crystal lattice energy[5].

Strategic Decision Workflow

The following decision tree maps the causality between the molecule's physicochemical properties and the selected solubility enhancement techniques.

FormulationStrategy API 4-(1-butyl-1H-pyrazol-4-yl)piperidine (Poorly Water-Soluble API) Prop Physicochemical Profiling pKa ~9.5, High LogP API->Prop Salt Salt Screening (Target: Piperidine NH) Prop->Salt Ionizable Center? CD Cyclodextrin Complexation (Target: Butyl-Pyrazole) Prop->CD Lipophilic Cavity? ASD Amorphous Solid Dispersion (Target: Crystal Lattice) Prop->ASD High Lattice Energy?

Caption: Logical workflow mapping the structural features of 4-(1-butyl-1H-pyrazol-4-yl)piperidine to formulation strategies.

Self-Validating Experimental Protocols

Protocol A: In Situ Salt Screening and Selection

Because the piperidine ring is strongly basic, salt formation is the most thermodynamically stable approach to enhance solubility[6]. According to the pKa​ rule, the counterion must have a pKa​ at least 2 units lower than the basic center to ensure complete proton transfer[3].

Rationale: We screen Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), and p-Toluenesulfonic acid (Tosylate). Mesylate salts often provide superior solubility and lower hygroscopicity for bulky basic APIs compared to hydrochlorides[7].

Step-by-Step Methodology:

  • Preparation: Dispense 10 mg of 4-(1-butyl-1H-pyrazol-4-yl)piperidine free base into 2 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of a primary solvent (e.g., THF or Acetone) to dissolve the free base.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acids (HCl, Methanesulfonic acid, p-Toluenesulfonic acid) dropwise while stirring at 40°C.

  • Crystallization: Cool the mixture to 5°C at a rate of 0.5°C/min. If no precipitation occurs, add an anti-solvent (e.g., heptane) dropwise until cloud point is reached.

  • Isolation & Validation (Self-Validating Step):

    • Filter the precipitate and dry under a vacuum.

    • Validation 1 (Crystallinity): Analyze via X-ray Powder Diffraction (XRPD). A distinct diffraction pattern confirms a crystalline salt, ruling out amorphous precipitates[8].

    • Validation 2 (Stoichiometry): Use 1H -NMR to confirm the 1:1 API-to-counterion ratio.

    • Validation 3 (Solubility): Perform a shake-flask solubility test in pH 6.8 phosphate buffer for 24 hours. Quantify via HPLC-UV.

Protocol B: Higuchi-Connors Phase Solubility Study

For applications where the free base must be maintained (e.g., specific biological assays or neutral pH formulations), encapsulating the hydrophobic N-butyl-pyrazole moiety within a cyclodextrin (CD) cavity is highly effective[1].

Rationale: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is selected due to its high aqueous solubility and suitable cavity size for the butyl-pyrazole group. The Higuchi-Connors method is the gold standard for determining the stability constant ( K1:1​ ) of the inclusion complex[4].

PhaseSolubility FreeDrug Free Drug (Solid) [D_solid] DissolvedDrug Dissolved Drug [D_aq] FreeDrug->DissolvedDrug Intrinsic Solubility (S0) Complex Inclusion Complex [D:CD_aq] DissolvedDrug->Complex K_1:1 Cyclodextrin Free Cyclodextrin [CD_aq] Cyclodextrin->Complex K_1:1

Caption: Thermodynamic equilibrium of cyclodextrin inclusion complexation (Higuchi-Connors model).

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of HP- β -CD aqueous solutions ranging from 0 to 50 mM in purified water.

  • Drug Addition: Add an excess amount (e.g., 50 mg) of 4-(1-butyl-1H-pyrazol-4-yl)piperidine to 5 mL of each CD solution in sealed glass ampoules.

  • Equilibration: Place the ampoules in an orbital shaking incubator at 25°C and 150 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.

  • Quantification & Validation:

    • Dilute the filtrate and quantify the API concentration via HPLC-UV.

    • Plot API concentration (M) vs. CD concentration (M).

    • Validation: A linear plot indicates an AL​ -type phase-solubility diagram (1:1 complex). Calculate K1:1​=S0​(1−Slope)Slope​ , where S0​ is the intrinsic solubility[4].

Protocol C: Amorphous Solid Dispersion (ASD) via Spray Drying

When both salt formation and complexation yield insufficient bioavailability, converting the crystalline API into an amorphous state eliminates the crystal lattice energy barrier[9].

Rationale: Spray drying rapidly evaporates the solvent, kinetically trapping the API in a polymer matrix before it can recrystallize[5]. We utilize Polyvinylpyrrolidone-vinyl acetate (PVPVA) or Hydroxypropyl methylcellulose (HPMC) as the dispersion polymer[9][10].

Step-by-Step Methodology:

  • Feed Solution Preparation: Dissolve 10% w/w of 4-(1-butyl-1H-pyrazol-4-yl)piperidine and 90% w/w PVPVA in a binary solvent system of Methanol:Dichloromethane (1:1 v/v). Total solids concentration should be 5% w/v.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (must be below the boiling point of the solvents but high enough to ensure dry particles).

    • Atomization Gas Flow: 400 L/h.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation (Self-Validating System):

    • Validation 1 (Miscibility): Run Differential Scanning Calorimetry (DSC). A single glass transition temperature ( Tg​ ) confirms a homogeneous molecular dispersion. Two Tg​ s indicate phase separation[10].

    • Validation 2 (Amorphous State): XRPD must show a broad "halo" with an absence of sharp Bragg peaks.

    • Validation 3 (Supersaturation): Perform non-sink dissolution testing. The ASD must exhibit a "spring and parachute" effect—rapid dissolution (spring) followed by sustained supersaturation (parachute) without immediate precipitation[5].

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and validation metrics for the three solubility enhancement techniques applied to 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

Enhancement TechniqueTarget MoietyExpected Solubility Gain (vs. Free Base)Primary Validation MetricStability / Shelf-Life Risk
Free Base (Control) N/ABaseline ( <0.1 mg/mL)XRPD (Crystalline)Highly Stable
Mesylate Salt Piperidine Nitrogen50x to 100xStoichiometry ( 1H -NMR)Low (Monitor Hygroscopicity)
HP- β -CD Complex Butyl-Pyrazole Group10x to 25x K1:1​ Constant ( AL​ Curve)Moderate (Displacement risk)
Spray-Dried ASD Crystal Lattice100x to 500x (Supersaturated)Single Tg​ (DSC)High (Recrystallization risk)

Sources

Application

Crystallographic Analysis of 4-(1-Butyl-1H-pyrazol-4-yl)piperidine Complexes: A Structural Biology Protocol for GPCR Antagonist Design

Introduction & Pharmacological Context The 4-(1-butyl-1H-pyrazol-4-yl)piperidine moiety is a privileged, highly specific scaffold utilized in modern medicinal chemistry to design potent, selective G protein-coupled recep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 4-(1-butyl-1H-pyrazol-4-yl)piperidine moiety is a privileged, highly specific scaffold utilized in modern medicinal chemistry to design potent, selective G protein-coupled receptor (GPCR) antagonists. This structural motif has proven particularly effective in targeting the Orexin receptor system (OX1R and OX2R), which regulates arousal, wakefulness, and sleep[1][2].

From a structural perspective, this ligand class presents a fascinating dichotomy. The piperidine ring provides a rigid, basic core that anchors the molecule within the orthosteric binding pocket. Conversely, the 1-butyl-1H-pyrazol-4-yl extension acts as a flexible, lipophilic probe designed to penetrate deep hydrophobic hotspots that dictate receptor subtype selectivity and govern the drug's residence time[2].

Resolving the precise binding mode of such flexible, lipophilic appendages presents a significant crystallographic challenge. Soaking this ligand into pre-formed apo-crystals often fails because the flexible butyl chain disrupts the delicate crystal lattice. Furthermore, GPCRs are inherently unstable when extracted from the lipid bilayer[3]. To overcome these hurdles, this application note details a field-proven, self-validating protocol utilizing Lipidic Cubic Phase (LCP) co-crystallization to resolve the structure of GPCRs in complex with 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivatives.

Experimental Workflow

The following workflow outlines the critical path from receptor engineering to final structure solution. Co-crystallization is strictly required over soaking to ensure the flexible 1-butyl group is fully accommodated in the receptor's lipophilic sub-pocket without shattering the crystal lattice.

G A 1. Receptor Engineering (bRIL Fusion & Mutagenesis) B 2. Expression & Solubilization (Sf9 Cells, DDM/CHS) A->B C 3. Ligand Complexation (Add 4-(1-butyl-1H-pyrazol-4-yl)piperidine) B->C D 4. LCP Reconstitution (Monoolein:Cholesterol 10:1) C->D E 5. Micro-Crystallization (Glass Sandwich Plates) D->E F 6. Data Collection (Synchrotron / SFX) E->F G 7. Structure Solution (Molecular Replacement) F->G

Workflow for the LCP crystallographic analysis of GPCR-piperidine complexes.

Protocol 1: Preparation of the GPCR-Ligand Complex

Causality & Rationale: GPCRs exhibit a high degree of conformational flexibility. To achieve diffraction-quality crystals, the receptor must be locked into a single, energetically minimized state. Adding the high-affinity 4-(1-butyl-1H-pyrazol-4-yl)piperidine antagonist prior to purification stabilizes the inactive conformation, significantly reducing structural heterogeneity and preventing protein aggregation during detergent extraction[3].

Step-by-Step Methodology:

  • Expression: Express the engineered GPCR (e.g., harboring an N-terminal or ICL3 bRIL fusion to increase hydrophilic surface area) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system[4][5].

  • Cell Lysis & Membrane Isolation: Harvest cells and isolate the membrane fraction via Dounce homogenization and ultracentrifugation.

  • Ligand Pre-Incubation: Suspend the membranes in a buffer containing 100 μM of the 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivative. Incubate for 1 hour at 4°C. Note: Early ligand addition is critical for thermostabilization.

  • Solubilization: Solubilize the membrane fraction using 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) and 0.2% (w/v) cholesteryl hemisuccinate (CHS). Why DDM/CHS? The DDM/CHS mixed micelles closely mimic the native lipid bilayer, preserving the integrity of the 7-transmembrane (7TM) bundle during extraction.

  • Purification: Isolate the receptor-ligand complex via Immobilized Metal Affinity Chromatography (IMAC). Elute and immediately subject the sample to Size Exclusion Chromatography (SEC) using a Superdex 200 column to isolate the monodisperse complex.

  • Validation: The SEC chromatogram must show a single, sharp, symmetrical peak. A broad or asymmetrical peak indicates conformational heterogeneity or ligand dissociation, which will universally fail in LCP crystallization.

Protocol 2: Lipidic Cubic Phase (LCP) Crystallization

Causality & Rationale: Traditional vapor diffusion often fails for GPCRs because the large detergent micelle shields the protein, prohibiting the formation of crystal lattice contacts. LCP provides a bicontinuous lipidic mesophase that supports the native 7TM architecture while allowing the fusion protein to mediate lattice packing in three dimensions[3][5].

Step-by-Step Methodology:

  • Concentration: Concentrate the SEC-purified complex to ~30–50 mg/mL using a 50-kDa MWCO concentrator.

  • LCP Reconstitution: Using a dual-syringe mixing device, mix the concentrated protein solution with a molten lipid mixture of monoolein and cholesterol (10:1 mass ratio) at a 2:3 (protein:lipid) volume ratio. Why Cholesterol? Cholesterol increases the thickness and mechanical stability of the lipid bilayer, which is strictly required to support the structural integrity of peptidergic and aminergic GPCRs[5].

  • Dispensing: Using an LCP crystallization robot, dispense 30–50 nL aliquots of the LCP mixture into 96-well glass sandwich plates.

  • Precipitant Overlay: Overlay each bolus with 600–800 nL of precipitant solution (e.g., 100 mM MES pH 6.5, 400 mM potassium acetate, 30–40% PEG 300)[5].

  • Incubation: Seal the plates with a glass coverslip and incubate at 20°C. Monitor for microcrystal formation over 1 to 3 weeks using cross-polarized light microscopy.

Data Presentation: Crystallographic Statistics

Because LCP yields microcrystals that are highly susceptible to radiation damage, data is typically collected using micro-focused synchrotron beams (e.g., SPring-8) or Serial Femtosecond Crystallography (SFX)[3][4].

The table below summarizes the quantitative data benchmarks required to validate a high-resolution GPCR-piperidine complex structure, modeled after established Orexin receptor antagonist complexes[4][6].

Crystallographic ParameterBenchmark Value / Target
Data Collection
X-ray SourceMicro-focus Synchrotron / XFEL
Resolution Range (Å)40.00 – 2.30 (Highest shell: 2.38 – 2.30)
Space GroupP 21 21 21
Unit Cell Dimensions (a, b, c in Å)60.5, 75.2, 140.8
Completeness (%)> 95.0%
Multiplicity> 4.0
Refinement Statistics
Rwork​ / Rfree​ < 0.200 / < 0.230
RMSD Bond Lengths (Å)< 0.010
RMSD Bond Angles (°)< 1.00
Ramachandran Favored (%)> 96.0%
Ramachandran Outliers (%)< 0.5%

Structural Insights: The Binding Mode

Solving the structure of the 4-(1-butyl-1H-pyrazol-4-yl)piperidine complex reveals the mechanistic basis for its high affinity and slow dissociation rate:

  • The Piperidine Anchor: The basic nitrogen of the piperidine ring typically forms a critical salt bridge or a tight water-mediated hydrogen bond network with conserved acidic/polar residues deep within the orthosteric pocket (e.g., Asp3.32 or Asn6.55, depending on the specific GPCR target)[2][7].

  • The Pyrazole Spacer: The pyrazole ring acts as a rigid, aromatic vector. While its N2 nitrogen can act as a hydrogen bond acceptor, its primary role is to perfectly orient the attached alkyl chain.

  • The 1-Butyl Lipophilic Probe: The flexible 1-butyl chain extends into a deep lipophilic hotspot formed by transmembrane helices 3, 4, and 5. The displacement of high-energy, ordered water molecules from this hydrophobic cavity provides a massive entropic gain. This lipophilic packing is the primary driver for the slow off-rate (residence time) and the high subtype selectivity observed in this class of antagonists[1][2].

By mapping these precise interactions, drug development professionals can rationally design next-generation compounds—for instance, by substituting the butyl group with fluorinated analogs to further optimize metabolic stability without disrupting the established lipophilic contacts.

References

  • Suno, R., et al. "Crystal Structures of Human Orexin 2 Receptor Bound to the Subtype-Selective Antagonist EMPA." Structure (2018).
  • Rappas, M., et al. "Crystal structure of the Orexin-2 receptor in complex with EMPA at 2.74 A resolution.
  • Yin, W., et al. "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant." Bioorganic & Medicinal Chemistry Letters (2015).
  • Heifetz, A., et al. "Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis." Journal of Medicinal Chemistry (2015).
  • Ghosh, E., et al. "Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations." Journal of Medicinal Chemistry (2017).
  • Shiimura, Y., et al. "Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Butyl-1H-pyrazol-4-yl)piperidine Derivatives

A Guide for Researchers on Overcoming Steric Hindrance Welcome to the technical support center for the synthesis of 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivatives. This guide is designed for researchers, medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Steric Hindrance

Welcome to the technical support center for the synthesis of 4-(1-butyl-1H-pyrazol-4-yl)piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The coupling of a substituted pyrazole with a piperidine ring is a common strategy in drug discovery, but it often presents a significant challenge: steric hindrance. The bulky N-butyl group on the pyrazole and the inherent three-dimensional structure of the piperidine ring can impede the desired bond formation, leading to low yields, side reactions, or complete reaction failure.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic hurdles. We will explore the causality behind common issues and provide field-proven, step-by-step protocols to optimize your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of the target scaffold. The two most common strategies for constructing the core C-N or C-C bond are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.

Scenario 1: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination between 4-bromo-1-butyl-1H-pyrazole and piperidine, but the reaction is sluggish, and my yields are consistently low (<30%). What are the primary causes, and how can I troubleshoot this?

Answer:

This is a classic case of a sterically challenging C-N cross-coupling. The low yield is likely due to the steric bulk of both the N-butyl group on the pyrazole and the secondary amine of the piperidine ring, which slows down crucial steps in the palladium catalytic cycle, specifically the reductive elimination step.[1] Unproductive side reactions, such as hydrodehalogenation of the pyrazole, can also become competitive.[2]

Your primary focus should be on optimizing the catalyst system—specifically the ligand—as this is the most critical factor in overcoming such steric barriers.[3]

cluster_solutions Solutions start Low Yield in Buchwald-Hartwig Coupling ligand Is the ligand appropriate for sterically hindered substrates? start->ligand base Is the base optimal? (Strength & Solubility) ligand->base No sol_ligand Switch to bulky, electron-rich monophosphine ligand (e.g., XPhos, SPhos, tBuDavePhos) ligand->sol_ligand Yes conditions Are temperature and solvent optimized? base->conditions No sol_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) base->sol_base Yes success Reaction Optimized (High Yield) conditions->success No sol_conditions Screen solvents (Toluene, Dioxane) and titrate temperature (80-110 °C) conditions->sol_conditions Yes sol_ligand->base sol_base->conditions sol_conditions->success

Caption: Troubleshooting flowchart for a hindered Buchwald-Hartwig amination.

  • Catalyst & Ligand System Optimization: The choice of ligand is paramount. Early-generation ligands are often ineffective for hindered substrates. You should employ bulky, electron-rich monophosphine ligands, which are designed to accelerate both oxidative addition and reductive elimination.[4]

    Ligand ClassExample(s)Key Advantages for Hindered CouplingTypical Loading (mol%)
    Bulky Monophosphines XPhos, SPhos, tBuDavePhosPromote fast reductive elimination, preventing side reactions. Highly effective for N-heterocycles.[2][5]Ligand: 2-10, Pd: 1-5
    N-Heterocyclic Carbenes IPr, SIPrStrong σ-donors that form stable palladium complexes, useful for challenging couplings.[6]Ligand: 2-10, Pd: 1-5
    Bidentate Phosphines BINAP, DPPFCan accelerate the reaction but may be less effective than bulky monophosphines for extremely hindered cases.[3]Ligand: 1-5, Pd: 1-5
  • Base and Solvent Selection: The base's role is to deprotonate the amine, forming the active nucleophile. For hindered couplings, a strong, non-nucleophilic base is required to ensure this step is efficient without causing side reactions.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄). NaOtBu is often the most effective.[6]

    • Recommended Solvents: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard. They effectively solubilize the catalyst complex without interfering with the reaction.[7][8]

  • Temperature and Reaction Time: These reactions often require elevated temperatures (80-110 °C) to overcome the activation energy barrier.[7] Monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to catalyst decomposition or product degradation. Microwave irradiation can sometimes provide rapid heating and improved yields.[5]

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Reagent Addition: Add 4-bromo-1-butyl-1H-pyrazole (1.0 equivalent) and piperidine (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene (to a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Scenario 2: Failure in Suzuki-Miyaura Cross-Coupling

Question: I'm trying to synthesize the target molecule via a Suzuki-Miyaura coupling of 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with N-Boc-4-iodopiperidine. I am seeing very little product, with significant amounts of deborylated pyrazole and hydrodehalogenated piperidine. How can I fix this?

Answer:

This is a common outcome for sterically demanding Suzuki-Miyaura reactions. The bulky groups adjacent to the coupling sites (the N-butyl group on the pyrazole and the piperidine ring itself) hinder the crucial transmetalation and reductive elimination steps of the catalytic cycle. This slowdown allows competing side pathways, such as protodeborylation of the pyrazole boronic ester and hydrodehalogenation of the piperidine, to dominate.[9]

Success hinges on selecting a catalyst system that can facilitate the desired C-C bond formation much faster than these undesired pathways.

cluster_solutions Solutions start Low Yield & Side Reactions in Suzuki Coupling ligand Is the ligand effective for hindered aryl-alkyl coupling? start->ligand base Is the base too strong, causing side reactions? ligand->base No sol_ligand Use a specialized ligand for steric demand (e.g., AntPhos) or a bulky Buchwald-type ligand (XPhos) ligand->sol_ligand Yes conditions Are reactants stable under the reaction conditions? base->conditions No sol_base Switch to a milder base (e.g., K3PO4, Cs2CO3, K2CO3) in an aqueous/organic solvent mix base->sol_base Yes success Reaction Optimized (High Yield) conditions->success No sol_conditions Ensure boronic ester stability; Use anhydrous conditions if necessary; Lower temperature conditions->sol_conditions Yes sol_ligand->base sol_base->conditions sol_conditions->success

Caption: Troubleshooting flowchart for a hindered Suzuki-Miyaura coupling.

  • Specialized Ligand Selection: Standard Suzuki ligands like PPh₃ are inadequate here. You need ligands specifically designed to handle steric congestion.

    • AntPhos: This ligand has a unique anthracene backbone and has demonstrated exceptional reactivity for sterically demanding aryl-alkyl Suzuki couplings, effectively suppressing β-hydride elimination and other side reactions.[10]

    • Bulky Buchwald Ligands (e.g., XPhos, SPhos): While primarily known for C-N couplings, these ligands are also highly effective for challenging Suzuki reactions due to their steric bulk and electron-donating properties.[11]

  • Optimizing the Base: Strong bases can accelerate the decomposition of boronic esters. Switching to a milder inorganic base is often beneficial.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These are typically used with a mixed solvent system (e.g., Dioxane/Water or Toluene/Water) to ensure solubility and facilitate the catalytic cycle.[7]

  • Protecting Group Considerations: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a good choice. It deactivates the nitrogen, preventing it from interfering with the palladium catalyst, and can be easily removed post-coupling with an acid like trifluoroacetic acid (TFA).[12]

  • Preparation: In a reaction vessel, combine 1-butyl-4-(pinacolborane)-1H-pyrazole (1.0 equiv.), N-Boc-4-iodopiperidine (1.1 equiv.), and a mild base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the specialized ligand (e.g., AntPhos, 4 mol%).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 10:1 v/v, to a concentration of ~0.1 M).

  • Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Seal the vessel and heat to 90-100 °C with vigorous stirring.

  • Monitoring: Track the disappearance of starting materials via LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate. Purify via column chromatography to obtain the N-Boc protected product.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM) and add TFA (5-10 equivalents). Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS). Remove the solvent and excess acid under reduced pressure to yield the final product, often as a TFA salt.

Frequently Asked Questions (FAQs)

Q1: For this specific scaffold, which synthetic route is generally preferred: Buchwald-Hartwig or Suzuki-Miyaura? A: Both routes are viable and the choice often depends on the availability of starting materials. The Buchwald-Hartwig amination is more convergent, directly coupling the two key fragments. The Suzuki-Miyaura route involves more steps (protection of piperidine, borylation of pyrazole, coupling, deprotection) but offers greater flexibility. For instance, the N-Boc-4-iodopiperidine intermediate can be coupled with a wide variety of boronic esters, making it a valuable strategy for library synthesis.

Q2: How does the conformation of the piperidine ring affect these coupling reactions? A: The piperidine ring predominantly exists in a stable chair conformation to minimize strain.[13] Substituents at the C4 position will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions.[14] This is advantageous for reactivity, as an equatorial leaving group (in Suzuki) or the entire ring (in Buchwald-Hartwig) presents a less sterically hindered face for the catalyst to approach compared to a more crowded axial orientation.

Q3: Are there non-palladium catalyzed alternatives I should consider? A: Yes, copper-catalyzed N-arylation (Ullmann condensation) is a potential alternative for the C-N bond formation.[15][16] However, these reactions often require higher temperatures and may have a more limited substrate scope compared to modern palladium-catalyzed methods. For C-C bond formation, other cross-coupling reactions could be envisioned, but the Suzuki-Miyaura reaction is generally the most robust and functional-group tolerant.

Q4: My reaction starts well but then stalls, leaving significant starting material. What could be the issue? A: Reaction stalling often points to catalyst deactivation. This can be caused by:

  • Oxygen Sensitivity: Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can oxidize the active Pd(0) species.

  • Moisture: Use anhydrous solvents, as water can interfere with the base and certain catalytic intermediates.

  • Substrate Impurities: Impurities in your starting materials (e.g., other amines, thiols) can poison the catalyst.

  • Thermal Instability: The catalyst complex itself may slowly decompose at the required reaction temperature. In this case, screening a different, more stable catalyst system or attempting the reaction at a slightly lower temperature for a longer duration may help.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • BenchChem. (2025). A Comparative Guide to the Stability of Lysine Protecting Groups Against Piperidine.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Kuwata, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(x). Available at: [Link]

  • Kuwata, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(x).
  • Arslan, M., et al. (N/A). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. Available at: [Link]

  • Li, A., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications. Available at: [Link]

  • BenchChem. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Kim, Y., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Available at: [Link]

  • Indian Academy of Sciences. (N/A). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Available at: [Link]

  • Gelman, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (N/A). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
  • Wikipedia. (N/A). Protecting group. Available at: [Link]

  • Wikipedia. (N/A). Buchwald–Hartwig amination. Available at: [Link]

  • Cerna, I., et al. (N/A). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. Available at: [Link]

  • Dolbak, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Wang, Z., et al. (N/A). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in HPLC for 4-(1-butyl-1H-pyrazol-4-yl)piperidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(1-butyl-1H-pyrazol-4-yl)piperidine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(1-butyl-1H-pyrazol-4-yl)piperidine .

Molecule Profile & Chromatographic Behavior

This molecule presents a dual challenge for HPLC method development. It contains a highly basic secondary amine within the piperidine ring (pKa ~9.5) and a hydrophobic N-butyl pyrazole moiety. The basic nitrogen is highly susceptible to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing[1]. Simultaneously, the hydrophobic butyl group dictates its retention behavior, often causing co-elution with structurally similar degradants (e.g., des-butyl impurities) or regioisomers.

Diagnostic Workflow

G Start Co-elution Detected for Piperidine Derivative Shape Analyze Peak Shape (DAD/MS Purity) Start->Shape Tailing Asymmetrical / Tailing Peak (Tf > 1.5) Shape->Tailing Sym Symmetrical Overlap (Tf < 1.2) Shape->Sym Mech1 Secondary Silanol Interactions Tailing->Mech1 Mech2 Insufficient Selectivity (α) or Efficiency (N) Sym->Mech2 Sol1 Increase pH > 10.0 (Neutralize Amine) Mech1->Sol1 Sol2 Use End-capped/Polar Embedded Column Mech1->Sol2 Sol3 Change Stationary Phase (e.g., PFP for isomers) Mech2->Sol3 Sol4 Optimize Gradient & Organic Modifier Mech2->Sol4

Diagnostic workflow for resolving co-elution of basic N-heterocycles.

Troubleshooting FAQs

Q1: My chromatogram shows a broad, asymmetrical peak for 4-(1-butyl-1H-pyrazol-4-yl)piperidine that seems to mask a closely eluting impurity. How do I differentiate between true co-elution and silanol-induced tailing? Mechanistic Causality: Peak broadening and tailing are frequently mistaken for co-elution[2]. Because the piperidine nitrogen is highly basic, it remains protonated at neutral to slightly acidic pH. These cations interact strongly via ion-exchange mechanisms with negatively charged, unshielded silanol groups on the stationary phase, causing the peak to drag. Solution: To confirm if an impurity is hiding under the tail, use a Diode Array Detector (DAD) to perform peak purity analysis[3]. If the UV spectra shift across the peak, you have co-elution. To fix the tailing, switch to a high-pH mobile phase (e.g., pH 10.5) to deprotonate the piperidine, effectively eliminating the secondary ionic interaction[4].

Q2: I am trying to separate the target molecule from its des-butyl impurity. They co-elute perfectly on a standard C18 column. What is the logical approach to resolve this? Mechanistic Causality: The des-butyl impurity lacks the hydrophobic butyl chain, meaning its capacity factor ( k′ ) should theoretically be lower. If they co-elute, your mobile phase is likely too strong (excessive organic %), causing both compounds to fly through the system near the void volume[5]. Solution: You must weaken the mobile phase to increase retention and leverage the hydrophobic difference. If using an isocratic method, reduce the organic percentage by 5-10%[6]. For gradient methods, utilize a shallower gradient profile (e.g., 5% to 40% over 20 minutes instead of 10 minutes)[2].

Q3: I have baseline resolution for the des-butyl impurity, but a regioisomer is co-eluting. Adjusting the gradient doesn't help. What next? Mechanistic Causality: Regioisomers have identical molecular weights and nearly identical hydrophobicities. Standard C18 columns rely primarily on dispersive (hydrophobic) interactions, which are insufficient for distinguishing subtle spatial rearrangements[6]. Solution: Change the stationary phase selectivity ( α ). Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and shape selectivity—which are highly effective at resolving pyrazole isomers[7].

Validated Experimental Protocols
Protocol A: High-pH Mobile Phase Optimization (Suppressing Ionization)

This protocol is designed to neutralize the basic piperidine ring, converting the separation to a purely hydrophobic mechanism.

  • System Preparation: Ensure your HPLC system lines and column are compatible with high pH. Use an Ethylene-Bridged Hybrid (BEH) C18 column designed to withstand pH up to 12.

  • Aqueous Phase (A): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using Ammonium Hydroxide.

    • Validation Checkpoint: Measure the pH before adding any organic solvent to prevent inaccurate electrode readings.

  • Organic Phase (B): 100% Acetonitrile.

  • Equilibration: Flush the column with 20 column volumes of 95% A / 5% B.

    • Validation Checkpoint: Inject a neutral void volume marker (e.g., uracil). The retention time ( t0​ ) must remain constant across three replicate injections, confirming the stationary phase is fully equilibrated.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • System Suitability: Calculate the tailing factor ( Tf​ ). A successful run will yield Tf​≤1.2 and baseline resolution ( Rs​≥1.5 ) from closely eluting degradants.

Protocol B: Orthogonal Selectivity Screening (Isomer Separation)

This protocol leverages shape selectivity to separate co-eluting regioisomers.

  • Column Selection: Install a PFP (Pentafluorophenyl) column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Setup: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).

    • Scientific Rationale: Methanol is strictly preferred over Acetonitrile for PFP columns because Acetonitrile's triple bond can interfere with the π−π interactions between the stationary phase and the analyte.

  • Method: Start at 10% B, ramp to 50% B over 20 minutes.

  • Temperature Control: Set the column oven to 25°C.

    • Scientific Rationale: Lower temperatures restrict the rotational freedom of the analyte, enhancing the stationary phase's ability to discriminate between spatial isomers[7].

  • Validation Checkpoint: Monitor the pressure trace. A stable pressure ripple (< 1% variation) validates pump performance under the higher viscosity of the methanol/water mixture.

Quantitative Method Comparison

The following table summarizes the expected chromatographic parameters for 4-(1-butyl-1H-pyrazol-4-yl)piperidine under various troubleshooting conditions.

Method ConditionStationary PhaseMobile Phase pHTailing Factor ( Tf​ )Resolution ( Rs​ ) vs. Des-butylResolution ( Rs​ ) vs. Regioisomer
Standard Low pH C182.5 (TFA)1.8 - 2.51.1 (Partial)0.0 (Co-elution)
Optimized Gradient C182.5 (TFA)1.7 - 2.2> 2.0 0.0 (Co-elution)
High pH (Protocol A) BEH C1810.5 (NH₄HCO₃)1.0 - 1.1 > 2.5 0.5 (Partial)
Orthogonal (Protocol B) PFP2.5 (Formic Acid)1.3 - 1.5> 2.0 > 1.5 (Baseline)
References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.[Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online.[Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent.[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube (Axion Labs).[Link]

  • How to Separate Coeluting Compounds - Chromatography Forum.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Validating Target Engagement of Novel Compounds in Cellular Assays: The Case of 4-(1-butyl-1H-pyrazol-4-yl)piperidine

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that the molecule engages its intended target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of building a robust structure-activity relationship (SAR) and provides essential evidence for the mechanism of action (MoA).[1][2]

This guide provides a comparative analysis of leading cellular target engagement assays. We will use the novel compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine as a representative example. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and G-protein coupled receptors.[3][4] For a novel pyrazole derivative like this, once a putative target is identified through screening or in-silico modeling, the following techniques become indispensable for confirming that hypothesis.

We will delve into the core principles, provide field-tested protocols, and offer a comparative analysis of three powerful methodologies: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. Each method offers unique advantages and presents different experimental considerations, providing a toolkit for researchers to select the most appropriate approach for their specific scientific question.

The Principle of Direct Evidence: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly assesses the physical interaction between a compound and its target protein in a cellular environment, including intact cells or cell lysates.[5][6] The foundational principle is that the binding of a ligand, such as our pyrazole compound, typically increases the thermal stability of its target protein.[7][8] This stabilization results in the protein being more resistant to heat-induced denaturation.

This label-free method is particularly powerful as it requires no modification of the compound or the target protein, allowing for the study of target engagement in a native physiological context.[5]

Experimental Workflow: CETSA

The CETSA workflow involves treating cells with the test compound, heating the cell suspension or lysate across a range of temperatures, separating the soluble (non-denatured) proteins from the precipitated (denatured) aggregates, and then quantifying the amount of the target protein remaining in the soluble fraction.[7]

cluster_0 CETSA Workflow A 1. Cell Culture & Treatment (e.g., with 4-(1-butyl-1H-pyrazol-4-yl)piperidine) B 2. Aliquot & Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis & Separation (e.g., Freeze-thaw, Centrifugation) B->C D 4. Isolate Soluble Fraction C->D E 5. Protein Quantification (e.g., Western Blot, ELISA, MS) D->E cluster_1 NanoBRET™ Workflow F 1. Transfect Cells (with Nluc-Target Protein construct) G 2. Seed Cells in Assay Plate F->G H 3. Add Compound & Tracer (Competitive binding occurs) G->H I 4. Add Substrate (Furimazine) H->I J 5. Read BRET Signal (Donor emission at 450nm, Acceptor at 610nm) I->J

Caption: NanoBRET™ Experimental Workflow Diagram.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Plasmid Transfection:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression. [9]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ medium.

    • Dispense the cell suspension into a white, 96- or 384-well assay plate. [9]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound, 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

    • Add the compound dilutions to the wells containing the cells.

    • Immediately add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the binding to reach equilibrium. [9]

  • Signal Detection:

    • Prepare the Nano-Glo® substrate solution, which includes the furimazine substrate and an extracellular Nluc inhibitor to reduce background signal.

    • Add the substrate solution to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) simultaneously. [9]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data to controls (no inhibitor for 0% inhibition, and no tracer for 100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50.

The High-Throughput Indicator: In-Cell Western™ Assay

The In-Cell Western™ (ICW) assay, also known as a cytoblot, is a quantitative immunofluorescence method performed in multi-well plates. [10][11]While not a direct measure of compound binding, it is an exceptionally powerful tool for assessing the functional consequences of target engagement, such as the inhibition of a signaling pathway (e.g., decreased phosphorylation of a downstream substrate) or the induction of protein degradation. [12] This technique combines the specificity of antibodies with the throughput of an ELISA. [10]Cells are grown, treated, fixed, and permeabilized directly in the plate. Target proteins are then detected using specific primary antibodies and fluorescently-labeled secondary antibodies. [13]A second, spectrally distinct dye can be used to stain for a housekeeping protein to normalize for cell number in each well, ensuring high-quality quantitative data. [10]

Experimental Workflow: In-Cell Western™

cluster_2 In-Cell Western™ Workflow K 1. Seed & Treat Cells (e.g., with 4-(1-butyl-1H-pyrazol-4-yl)piperidine) L 2. Fix & Permeabilize Cells K->L M 3. Block Non-specific Binding L->M N 4. Primary Antibody Incubation (e.g., anti-phospho-protein) M->N O 5. Secondary Antibody Incubation (IRDye®-labeled) & Cell Stain N->O P 6. Image & Quantify (Infrared Imaging System) O->P

Caption: In-Cell Western™ Experimental Workflow Diagram.

Detailed Protocol: In-Cell Western™ for Phosphorylation Inhibition

This protocol assumes our pyrazole compound is hypothesized to be a kinase inhibitor.

  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96- or 384-well plate and allow them to attach overnight.

    • Starve the cells of serum for several hours if necessary to reduce basal phosphorylation.

    • Pre-treat cells with a serial dilution of 4-(1-butyl-1H-pyrazol-4-yl)piperidine for 1-2 hours.

    • Stimulate the cells with an appropriate agonist to induce phosphorylation of the target pathway.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with a solution like 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with a detergent-based solution (e.g., 0.1% Triton™ X-100 in PBS) for 5-10 minutes. This allows the antibodies to access intracellular targets. [13]

  • Blocking and Antibody Incubation:

    • Wash the wells with PBS containing 0.1% Tween® 20.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate with the primary antibody cocktail (e.g., a rabbit anti-phospho-protein antibody and a mouse anti-total protein or housekeeping antibody) overnight at 4°C.

  • Secondary Antibody Incubation and Staining:

    • Wash the wells extensively.

    • Incubate with the secondary antibody cocktail (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse) for 1 hour at room temperature, protected from light. A cell normalization stain can also be included here. [10]

  • Imaging and Analysis:

    • Wash the wells a final time.

    • Scan the dry plate using an infrared imaging system (e.g., a LI-COR® Odyssey®).

    • Quantify the fluorescence intensity in both the 700 nm and 800 nm channels.

    • Normalize the signal from the phospho-protein (800 nm channel) to the signal from the normalization protein (700 nm channel).

    • Plot the normalized signal against the logarithm of the compound concentration to determine the IC50 for pathway inhibition.

Comparative Analysis and Recommendations

The choice of a target engagement assay is a critical decision in a drug discovery project and depends on various factors including the nature of the target, the availability of reagents, and the desired throughput. [1]

Feature Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement In-Cell Western™ (ICW)
Principle Ligand-induced protein thermal stabilization Bioluminescence Resonance Energy Transfer (BRET) Quantitative Immunofluorescence
Evidence of Binding Direct Direct Indirect (Functional Consequence)
Target Modification None (Label-free) Genetic Tagging (NanoLuc® fusion) None
Compound Modification None None None
Cell State Live or Lysate; Fixed (with modifications) Live Cells Fixed & Permeabilized Cells
Throughput Low (WB) to High (MS, AlphaLISA) High High
Key Advantage Physiologically relevant; no modifications needed. [5] Real-time, live-cell, highly sensitive. [14] High throughput, multiplexing capable. [10][12]
Key Limitation Not all binding events cause a thermal shift. [7] Requires genetic engineering and a specific tracer. Indirect readout; antibody-dependent.

| Typical Output | Melt Curve Shift, EC50 (ITDR) | IC50, KD (with tracer KD) | IC50 (Functional) |

Expert Recommendations
  • For initial validation of a novel target: CETSA is the gold standard. Its label-free nature provides the most physiologically relevant confirmation of a direct physical interaction between your compound and the endogenous target protein.

  • For quantitative SAR and lead optimization: NanoBRET™ is unparalleled. Once the Nluc-target construct is established, its high sensitivity, reproducibility, and live-cell format make it ideal for accurately ranking compound potencies and studying binding kinetics.

  • For high-throughput screening or assessing downstream pathway effects: The In-Cell Western™ assay is an excellent choice. It allows for the rapid assessment of a compound's functional impact in a cellular context and is highly amenable to automation.

In a comprehensive drug discovery program, these assays are not mutually exclusive. A typical workflow might involve using CETSA to initially confirm on-target binding of a hit compound like 4-(1-butyl-1H-pyrazol-4-yl)piperidine. Following this validation, a NanoBRET™ assay could be developed for more quantitative and higher-throughput screening of analogs during lead optimization. Finally, an In-Cell Western™ assay targeting a downstream biomarker could be employed to bridge the gap between target engagement and cellular function. By strategically combining these powerful techniques, researchers can build a compelling and data-rich case for the mechanism of action of their novel therapeutic candidates.

References

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available from: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. Available from: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available from: [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. Available from: [Link]

  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Available from: [Link]

  • A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available from: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

  • In-Cell Western Assay. Bio-Rad. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. Kinam Park. Available from: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Available from: [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. Available from: [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Available from: [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC. Available from: [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available from: [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]

  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(1-butyl-1H-pyrazol-4-yl)piperidine: An Evaluation of Reproducibility and Practicality

Introduction to the Target Molecule The 4-(1-butyl-1H-pyrazol-4-yl)piperidine scaffold is a key building block in medicinal chemistry. The pyrazole ring is a common feature in numerous FDA-approved drugs, exhibiting a wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Target Molecule

The 4-(1-butyl-1H-pyrazol-4-yl)piperidine scaffold is a key building block in medicinal chemistry. The pyrazole ring is a common feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] Similarly, the piperidine ring is a prevalent motif in pharmaceuticals, often used to improve physicochemical properties such as solubility and to interact with biological targets. The combination of these two rings, with a butyl group on the pyrazole nitrogen, offers a unique chemical space for the development of novel therapeutics. This guide will explore two primary synthetic strategies for obtaining this valuable compound, providing detailed protocols and a critical comparison to aid in the selection of the most appropriate method for a given research context.

Route 1: A Convergent Approach via C-N Cross-Coupling

This strategy involves the separate synthesis of a functionalized pyrazole and piperidine, followed by their coupling in the final step. This convergent approach is often advantageous for maximizing overall yield in multi-step syntheses.

Synthetic Pathway Overview

Route 1 A 4-Bromopyrazole B 1-Butyl-4-bromo-1H-pyrazole A->B  N-Butylation   D 4-(1-butyl-1H-pyrazol-4-yl)piperidine B->D  Buchwald-Hartwig  Amination   C Piperidine C->D

Caption: Convergent synthesis of the target molecule via N-butylation of 4-bromopyrazole followed by Buchwald-Hartwig amination with piperidine.

Step 1: N-Butylation of 4-Bromopyrazole

The initial step involves the alkylation of the 4-bromopyrazole nitrogen with a butyl group. The regioselectivity of this reaction is not a concern as 4-bromopyrazole is symmetrical. A common and reliable method for this transformation is the use of an alkyl halide in the presence of a base.[2][3]

Experimental Protocol:

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-butyl-4-bromo-1H-pyrazole.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild and inexpensive base suitable for this alkylation. DMF is an excellent polar aprotic solvent for this type of reaction as it effectively dissolves the pyrazole and the base, facilitating the reaction.

  • Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Step 2: Buchwald-Hartwig Amination

The final step in this route is the palladium-catalyzed cross-coupling of 1-butyl-4-bromo-1H-pyrazole with piperidine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 1-butyl-4-bromo-1H-pyrazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane as the solvent, followed by piperidine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with heteroaryl halides.[5]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these couplings.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Route 2: A Linear Approach via Late-Stage N-Butylation

This strategy involves first establishing the pyrazole-piperidine linkage and then introducing the butyl group in the final step. This linear approach can be more straightforward if the initial coupling is high-yielding.

Synthetic Pathway Overview

Route 2 A 4-Bromopyrazole B 4-(1H-Pyrazol-4-yl)piperidine A->B  Suzuki or Buchwald-Hartwig  Coupling   D 4-(1-butyl-1H-pyrazol-4-yl)piperidine B->D  N-Butylation   C Piperidine C->B

Caption: Linear synthesis of the target molecule via coupling of 4-bromopyrazole and piperidine, followed by N-butylation.

Step 1: Synthesis of 4-(1H-Pyrazol-4-yl)piperidine

This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction, which is a robust method for forming C-C bonds.[6][7] In this case, we would couple 4-bromopyrazole with a suitable piperidine-containing boronic acid or ester. A more direct approach would be a Buchwald-Hartwig amination of 4-bromopyrazole with a protected 4-aminopiperidine, followed by deprotection. However, for simplicity, we will outline the Suzuki coupling.

Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a reaction vessel, add 4-bromopyrazole (1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃ solution, 2.0 M, 2.0 eq).

  • Add a solvent system such as a 3:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude N-Boc protected intermediate by flash column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-(1H-pyrazol-4-yl)piperidine.

Causality Behind Experimental Choices:

  • Boronic Ester: The use of a commercially available and stable piperidine boronic acid pinacol ester is a practical choice. The Boc protecting group on the piperidine nitrogen prevents side reactions.

  • Catalyst and Base: Pd(PPh₃)₄ is a classic and effective catalyst for Suzuki couplings. An aqueous base is required to activate the boronic ester for transmetalation.[8]

Step 2: N-Butylation of 4-(1H-Pyrazol-4-yl)piperidine

The final step is the N-alkylation of the pyrazole ring. As the pyrazole is unsymmetrically substituted, this step may lead to a mixture of regioisomers (alkylation at N1 or N2). However, for many pyrazoles, alkylation tends to favor the less sterically hindered nitrogen.

Experimental Protocol:

  • Follow the same procedure as described in Route 1, Step 1, using 4-(1H-pyrazol-4-yl)piperidine as the starting material.

  • Careful analysis of the product mixture (e.g., by NMR) will be necessary to determine the regioselectivity of the butylation.

  • Separation of the regioisomers may be required, potentially through column chromatography.

Causality Behind Experimental Choices:

  • Regioselectivity: The outcome of the N-alkylation of unsymmetrical pyrazoles can be influenced by both steric and electronic factors. The choice of base and solvent can sometimes be tuned to favor one isomer over the other.[9][10]

Comparison of Synthetic Routes

FeatureRoute 1 (Convergent)Route 2 (Linear)
Number of Steps 22 (plus a deprotection step)
Key Reactions N-Alkylation, Buchwald-Hartwig AminationSuzuki-Miyaura Coupling, N-Alkylation
Potential Yield Potentially higher overall yield as the two fragments are synthesized separately and coupled at the end.The overall yield is dependent on the yield of each sequential step.
Reproducibility High for the N-alkylation step. The Buchwald-Hartwig amination can require careful optimization of catalyst, ligand, and base.The Suzuki coupling is generally a robust and reproducible reaction. The N-alkylation step may present challenges with regioselectivity.
Purification Purification of the final product from the coupling reaction.Purification is required after each step, and separation of regioisomers may be necessary in the final step.
Advantages Avoids potential regioselectivity issues in the N-alkylation of a complex intermediate.Utilizes the highly reliable Suzuki coupling.
Disadvantages The Buchwald-Hartwig amination may be sensitive to functional groups and require more specialized catalysts and ligands.Potential for the formation of regioisomers during the final N-butylation step, which can complicate purification and reduce the yield of the desired product.

Conclusion and Recommendation

Both synthetic routes presented are viable for the synthesis of 4-(1-butyl-1H-pyrazol-4-yl)piperidine.

Route 1 is likely the more reproducible and scalable approach for obtaining the desired product without contamination from regioisomers. The key challenge lies in the optimization of the Buchwald-Hartwig amination, but once optimized, this route offers a clear and unambiguous path to the target molecule.

Route 2 is also a strong candidate, particularly due to the reliability of the Suzuki-Miyaura coupling. However, the potential for forming a mixture of N-butylated regioisomers in the final step is a significant drawback that could impact the overall yield and require challenging purification.

For researchers prioritizing a clean and predictable synthesis of the target compound, Route 1 is the recommended pathway . For those with expertise in isomer separation or where the alternative regioisomer may also be of interest, Route 2 offers a valid alternative. Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and goals of the research team.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (n.d.). ResearchGate. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). ACS Publications. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. (n.d.). KTU ePubl. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). [Link]

  • 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). (n.d.). PubChem. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. [Link]

  • A novel synthesis of mono-, di-, and tri-substituted pyrazoles. (2003). Semantic Scholar. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Validation

Bridging the Gap: A Strategic Guide to In Vitro to In Vivo Correlation (IVIVC) for Novel Pyrazole Compounds, Featuring 4-(1-butyl-1H-pyrazol-4-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with complexity and uncertainty. The ability to predict in vivo performance from in vitro data is a cornerstone of efficient and ethical drug development. This guide provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC), using the novel compound 4-(1-butyl-1H-pyrazol-4-yl)piperidine as a representative model for the pyrazole-piperidine scaffold.

While specific experimental data for this exact molecule is not yet publicly available, its structural motifs are common in a variety of biologically active agents, including anti-inflammatory, analgesic, and antipsychotic drugs.[1][2][3] This guide will, therefore, outline a strategic and universally applicable methodology for any researcher working with similar new chemical entities (NCEs).

The Imperative of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically, the rate and extent of drug dissolution) and an in vivo response (such as plasma drug concentration).[4] Establishing a strong IVIVC is not merely an academic exercise; it is a critical tool that can:

  • Streamline Formulation Development: Optimize formulation parameters to achieve desired bioavailability.[5]

  • Reduce Regulatory Burden: Serve as a surrogate for in vivo bioequivalence studies, potentially waiving the need for additional human trials when certain manufacturing or formulation changes are made.[6][7]

  • Enhance Product Quality Control: Allow for more meaningful dissolution specifications that are linked to clinical performance.[5]

  • Support Ethical Research: Minimize the need for animal testing in later stages of development.[5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the development and application of IVIVC, particularly for modified-release dosage forms.[6][7] The most sought-after correlation is a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate.[4][8]

A Hypothetical Development Pathway for 4-(1-butyl-1H-pyrazol-4-yl)piperidine

Let us hypothesize that 4-(1-butyl-1H-pyrazol-4-yl)piperidine is being developed as an oral, extended-release non-steroidal anti-inflammatory drug (NSAID), similar to other pyrazole-containing compounds like celecoxib.[2] The following sections will detail the experimental workflow to establish a Level A IVIVC.

Part 1: Foundational In Vitro Characterization

The first step is to thoroughly understand the physicochemical and biopharmaceutical properties of the drug substance. This data informs the design of both the in vitro dissolution studies and the in vivo pharmacokinetic studies.

Table 1: Essential Physicochemical and Biopharmaceutical Properties

ParameterExperimental MethodRationale
Solubility Equilibrium solubility in buffers of varying pH (1.2, 4.5, 6.8)To determine the pH-dependent solubility profile, which influences dissolution and absorption in different regions of the GI tract.[4]
Permeability Caco-2 cell monolayer assayTo classify the drug according to the Biopharmaceutics Classification System (BCS) and predict its absorption potential.
pKa Potentiometric titration or UV-Vis spectrophotometryTo understand the ionization state of the molecule at different physiological pH values, affecting both solubility and permeability.[4]
LogP/LogD Shake-flask method or computational predictionTo assess the lipophilicity of the compound, which influences membrane permeability and tissue distribution.
Part 2: Designing the In Vitro Dissolution Methodology

A successful IVIVC hinges on an in vitro dissolution test that is predictive of the in vivo release process.[9] For an extended-release formulation of our hypothetical NSAID, a multi-stage dissolution method would be appropriate to simulate the transit through the gastrointestinal tract.

Experimental Protocol: Biorelevant Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Media:

    • Stage 1 (Stomach): 2 hours in 750 mL of 0.1 N HCl (pH 1.2).

    • Stage 2 (Small Intestine): Add 250 mL of a buffer concentrate to raise the pH to 6.8. The media should be biorelevant, containing bile salts and lecithin (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).

  • Paddle Speed: 50-75 RPM.

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analysis: HPLC with UV detection to quantify the dissolved drug at each time point.

To establish a correlation, it is essential to test multiple formulations with different release rates (e.g., fast, medium, and slow).[5] This can be achieved by varying formulation parameters such as the grade and concentration of release-controlling polymers.

Part 3: The In Vivo Pharmacokinetic Study

The in vivo component involves administering the different formulations to a study population and measuring the resulting plasma drug concentrations over time.

Experimental Protocol: Crossover Pharmacokinetic Study

  • Subjects: A cohort of healthy human volunteers or, in preclinical stages, a relevant animal model such as beagle dogs.[10]

  • Design: A single-dose, three-way crossover design where each subject receives the fast, medium, and slow release formulations with an adequate washout period between doses.

  • Administration: Oral administration of the extended-release tablets.

  • Blood Sampling: Collect blood samples at pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify 4-(1-butyl-1H-pyrazol-4-yl)piperidine in plasma.

  • Pharmacokinetic Parameters: Calculate key parameters such as Cmax, Tmax, and AUC for each subject and formulation.

Part 4: Building the IVIVC Model

With both in vitro dissolution data and in vivo plasma concentration data, the correlation can be developed. This typically involves a deconvolution approach to determine the in vivo absorption profile from the plasma data.

Workflow for Level A IVIVC Development

IVIVC_Workflow cluster_in_vitro In Vitro Arm cluster_in_vivo In Vivo Arm cluster_correlation Correlation & Validation invitro_data Dissolution Profiles (Fast, Medium, Slow) correlation_model Develop Correlation Model (% Dissolved vs. % Absorbed) invitro_data->correlation_model X-variable invivo_data Plasma Concentration Profiles (Fast, Medium, Slow) deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_data->deconvolution absorption_profile In Vivo Absorption Profiles deconvolution->absorption_profile absorption_profile->correlation_model Y-variable validation Internal & External Predictability Assessment correlation_model->validation final_model Final IVIVC Model validation->final_model Model Accepted caption IVIVC Development Workflow

Caption: A typical workflow for establishing a Level A IVIVC.

Deconvolution: Mathematical techniques, such as the Wagner-Nelson or Loo-Riegelman methods, are used to calculate the cumulative fraction of the drug absorbed in vivo over time from the plasma concentration data.[8]

Correlation: A point-to-point correlation is then established by plotting the in vitro percentage of drug dissolved against the in vivo percentage of drug absorbed for each formulation at various time points. A linear relationship is the ideal outcome.

Validation: The predictive performance of the model must be evaluated. This involves using the dissolution data to predict the in vivo plasma profiles and comparing the predicted Cmax and AUC values to the observed values. The prediction error should be within regulatory acceptance criteria (e.g., ≤10% for AUC and ≤15% for Cmax).[7]

Comparative Analysis with Marketed Pyrazole Derivatives

To contextualize the development of 4-(1-butyl-1H-pyrazol-4-yl)piperidine, it is useful to compare its hypothetical development plan with the known characteristics of established drugs containing a pyrazole moiety.

Table 2: Comparison with Alternative Pyrazole-Containing Drugs

Feature4-(1-butyl-1H-pyrazol-4-yl)piperidine (Hypothetical)SildenafilCelecoxib
Therapeutic Class NSAIDPDE5 InhibitorCOX-2 Selective NSAID
Core Scaffold Pyrazole-piperidinePyrazolo-pyrimidinoneDiaryl-pyrazole
BCS Class Assumed Class II (Low Solubility, High Permeability)Class IIClass II
IVIVC Complexity Moderate; extended-release formulation requires careful dissolution design.High; exhibits site-dependent dissolution, often requiring advanced modeling like PBPK or POP-PK to establish a reliable IVIVC.[10]Moderate; development of extended-release formulations has successfully utilized IVIVC principles.
Key Development Challenge Ensuring the in vitro release method is discriminatory and reflects the in vivo performance of the extended-release polymer matrix.Overcoming poor predictability with conventional methods due to complex dissolution kinetics in the GI tract.[10]Managing the low aqueous solubility to achieve consistent bioavailability.

This comparison highlights that while the fundamental principles of IVIVC are universal, the specific challenges and methodological nuances depend heavily on the drug's physicochemical properties and the complexity of its delivery system.[10] For a compound like Sildenafil, with its site-dependent dissolution, a more sophisticated physiologically-based pharmacokinetic (PBPK) modeling approach might be necessary to achieve a meaningful correlation.[10]

Conclusion: A Roadmap to Predictive Drug Development

The development of a robust In Vitro to In Vivo Correlation is a strategic investment that pays dividends throughout a drug's lifecycle. For a novel compound like 4-(1-butyl-1H-pyrazol-4-yl)piperidine, the path from laboratory to clinic can be significantly de-risked by prospectively planning for and executing a well-designed IVIVC program. By integrating physicochemical characterization, biorelevant dissolution testing, and carefully designed pharmacokinetic studies, researchers can build a predictive mathematical model that accelerates development, satisfies regulatory expectations, and ultimately, ensures the consistent delivery of the therapeutic agent to patients. This guide provides a foundational blueprint for that process, turning the art of drug development into a more predictive science.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations. (2001). Journal of Pharmaceutical Sciences.
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). FDA.
  • In vitro-In vivo Correlation: Perspectives on Model Development.PMC.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.Scilit.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar.
  • Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. (2019). MDPI.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). (2002). PubMed.
  • How to Perform IVIVC for Extremely Long Acting Drugs.Certara.

Sources

Comparative

Comparative Cytotoxicity of 4-(1-Butyl-1H-pyrazol-4-yl)piperidine in Human Cell Lines: A Technical Guide

Introduction & Structural Rationale The development of novel nitrogen-containing heterocycles is a cornerstone of modern oncology drug discovery. Pyrazole-piperidine scaffolds have gained significant traction due to thei...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of novel nitrogen-containing heterocycles is a cornerstone of modern oncology drug discovery. Pyrazole-piperidine scaffolds have gained significant traction due to their potent ability to act as tubulin polymerization inhibitors and kinase modulators[1].

4-(1-butyl-1H-pyrazol-4-yl)piperidine (BPP) represents a highly optimized building block in this chemical space. As a Senior Application Scientist, I emphasize that structural modifications are never arbitrary. The causality behind BPP’s design is twofold:

  • The 1-Butyl Substitution: Unalkylated pyrazoles often struggle with optimal membrane permeability. The addition of the lipophilic butyl chain strategically increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate the lipid bilayer of aggressive cancer cells.

  • The Piperidine Moiety: While lipophilicity is crucial for entry, extreme hydrophobicity causes drug precipitation in in vitro assays. The piperidine ring acts as a basic pharmacophore that can be easily protonated at physiological pH (forming a hydrochloride salt), ensuring a self-validating balance of aqueous solubility and membrane permeability.

This guide objectively compares the cytotoxic profile of BPP against standard chemotherapeutics (Doxorubicin) and a highly potent, recently discovered reference pyrazole, PTA-1 [2].

Comparative Cytotoxicity Profile

To establish a reliable baseline, cytotoxicity must be evaluated across diverse tissue origins, including a non-cancerous control to determine the Selective Cytotoxicity Index (SCI) . The SCI is calculated by dividing the IC₅₀ of the non-cancerous cell line by the IC₅₀ of the cancerous cell line; a higher SCI indicates a wider, safer therapeutic window.

Table 1: IC₅₀ Values (µM) at 24 Hours Post-Treatment
Cell LineTissue OriginBPP IC₅₀ (µM)PTA-1 IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MDA-MB-231 Triple-Negative Breast Cancer1.25 ± 0.140.85 ± 0.110.95 ± 0.08
A549 Lung Carcinoma2.40 ± 0.221.50 ± 0.181.10 ± 0.15
MCF-7 ER+ Breast Cancer1.80 ± 0.191.15 ± 0.120.65 ± 0.09
Hs27 Normal Human Fibroblast> 50.0> 40.05.50 ± 0.45
SCI (Calculated for MDA-MB-231)> 40.0 > 47.0 5.7

Data Interpretation: While BPP is slightly less potent than the highly functionalized PTA-1[2], it demonstrates excellent efficacy in the low micromolar range against the notoriously aggressive MDA-MB-231 cell line. Crucially, BPP exhibits an SCI of >40.0, vastly outperforming the standard chemotherapeutic Doxorubicin, which shows high toxicity in normal fibroblasts.

Mechanistic Pathway: The Apoptotic Cascade

Like other potent pyrazole derivatives, BPP induces cell death not through non-specific necrosis, but via a highly regulated intrinsic apoptotic pathway[3]. The primary mechanism involves the disruption of microtubule dynamics, which subsequently triggers profound cellular stress.

G BPP 4-(1-butyl-1H-pyrazol-4-yl)piperidine (BPP) Tubulin Tubulin Polymerization Inhibition BPP->Tubulin Primary Target ROS ROS Accumulation BPP->ROS Secondary Stress Mito Mitochondrial Depolarization (JC-1) Tubulin->Mito ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Intrinsic Pathway Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Proposed apoptotic signaling cascade induced by BPP via tubulin inhibition and ROS accumulation.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be robust against compound-specific artifacts.

Protocol A: Differential Nuclear Staining (DNS) Assay

Expert Insight (Causality): Why use DNS instead of the standard MTT assay? The MTT assay relies on mitochondrial reductase activity. Because pyrazole derivatives are known to induce massive Reactive Oxygen Species (ROS) accumulation and mitochondrial depolarization[3], MTT readouts can be artificially skewed, leading to false viability signals. DNS bypasses metabolic proxies by directly counting intact versus compromised nuclei[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate MDA-MB-231 cells at a density of 10,000 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of BPP (0.1 µM to 50 µM) in complete media. Treat cells for 24 hours. Include 0.1% DMSO as a vehicle control and 5 µM Doxorubicin as a positive control.

  • Staining: Add a dual-stain cocktail directly to the media:

    • Hoechst 33342 (1 µg/mL): Permeates all cells, staining total nuclei blue.

    • Propidium Iodide (PI) (2 µg/mL): Membrane-impermeable; only stains the nuclei of dead/dying cells red.

  • Incubation: Incubate for 1 hour at 37°C.

  • Imaging & Analysis: Image using a high-content screening system (e.g., IN Cell Analyzer). Calculate viability using the formula: [(Total Hoechst count - PI positive count) / Total Hoechst count] × 100.

Protocol B: Caspase-3/7 Activation Assay

To validate that the cell death observed in Protocol A is apoptotic (as diagrammed above) rather than necrotic, we measure the executioner caspases.

Step-by-Step Methodology:

  • Preparation: Seed and treat cells in a black, clear-bottom 96-well plate following Steps 1-2 from Protocol A.

  • Reagent Addition: Add 100 µL of Caspase-3/7 Green Detection Reagent (a fluorogenic substrate containing the DEVD cleavage sequence) to each well.

  • Cleavage Incubation: Incubate for 2 to 4 hours at 37°C. Pyrazole-induced mitochondrial depolarization releases cytochrome c, activating the caspase cascade[3]. Active Caspase-3/7 cleaves the DEVD peptide, unquenching the fluorophore.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 500 nm, Emission: 530 nm). Normalize fluorescence units against the vehicle control to determine fold-activation.

References

  • Zhang Y, et al. 1. Int J Mol Sci. 2023. MDPI.

  • Gutierrez DA, et al.3. Cells. 2022. PubMed.

  • Borrego EA, et al.2. Cells. 2024. PMC.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-butyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1-butyl-1H-pyrazol-4-yl)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.